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3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Documentation Hub

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  • Product: 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
  • CAS: 1190317-37-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: A Cornerstone Intermediate in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine core, commo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged scaffold, particularly in the development of kinase inhibitors. This document details the compound's identification, physicochemical properties, a validated synthetic approach, analytical characterization methods, and its critical applications in drug development. Special emphasis is placed on its role as a versatile intermediate for creating diverse molecular libraries through cross-coupling reactions. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research environment.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, moiety is a cornerstone in modern medicinal chemistry. Its structure is bioisosteric to indole but features a nitrogen atom in the six-membered ring, which acts as a hydrogen bond acceptor. This unique feature allows the 7-azaindole scaffold to form two crucial hydrogen bonds with the hinge region of many protein kinases, making it an excellent ATP-competitive inhibitor framework.[1][2] Derivatives of this scaffold have been successfully developed into inhibitors for a wide range of kinases, including ALK, Aurora kinases, FGFR, and PI3K, demonstrating its broad applicability in oncology and immunology research.[3][4][5][6]

The subject of this guide, 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is a strategically functionalized derivative.

  • The iodine atom at the 3-position is not merely a substituent; it is a versatile chemical handle. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino groups.[7][8] This capability is paramount for structure-activity relationship (SAR) studies during lead optimization.

  • The methoxy group at the 6-position modifies the electronic properties and steric profile of the scaffold. It can influence the compound's solubility, metabolic stability, and interactions within the hydrophobic pockets of target proteins.

This guide serves as a technical resource for researchers leveraging this potent intermediate for the synthesis of novel therapeutic agents.

Compound Identification and Physicochemical Properties

Precise identification is critical for experimental reproducibility and regulatory compliance. While the specific CAS Number for 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is not readily found in public databases, its identity is defined by its structure and can be confirmed through analytical data. For reference, a closely related isomer with a trifluoromethyl group, 3-iodo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is assigned CAS Number 1190320-87-6.[9]

Table 1: Core Compound Identification

IdentifierValue
IUPAC Name 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Common Name 3-Iodo-6-methoxy-7-azaindole
Molecular Formula C₈H₇IN₂O
Molecular Weight 274.06 g/mol
Canonical SMILES COC1=CC=C2C(I)=CNC2=N1
InChI Key (Generated post-synthesis)

Table 2: Physicochemical and Handling Data Data for related compounds suggests the following properties.

PropertyValue / RecommendationSource (Analogous Compounds)
Physical Form Solid, powder or crystalline[10]
Purity Typically >95%[9][10]
Storage Keep in a dark place, sealed in dry, 2-8°C[10]
Shipping Ambient temperature[10]

Synthesis and Mechanistic Insights

The synthesis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is typically achieved via electrophilic iodination of the parent 6-methoxy-1H-pyrrolo[2,3-b]pyridine heterocycle. The pyrrole ring of the 7-azaindole scaffold is electron-rich, making the C3 position highly susceptible to electrophilic attack.

Causality of Experimental Choices:

  • Starting Material: 6-methoxy-1H-pyrrolo[2,3-b]pyridine serves as the direct precursor. Its synthesis can be accomplished through established multi-step sequences starting from substituted aminopyridines.

  • Iodinating Agent: N-Iodosuccinimide (NIS) is a preferred reagent. It is an electrophilic source of iodine ("I+") that is mild, easy to handle (solid), and highly effective for the iodination of electron-rich heterocycles. The reaction proceeds without the need for a strong Lewis acid catalyst, which could otherwise coordinate to the pyridine nitrogen and deactivate the ring system.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents effectively dissolve the starting material and reagent while remaining inert to the reaction conditions.

  • Reaction Conditions: The reaction is typically run at room temperature to prevent potential side reactions or decomposition, highlighting the high reactivity of the C3 position.

Step-by-Step Synthesis Protocol
  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 6-methoxy-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF.

  • Reagent Addition: Add 1.05 to 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution portion-wise at room temperature. The slight excess of NIS ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into water. This will precipitate the product and dissolve the succinimide byproduct and residual DMF.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc), three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Synthesis Workflow Diagram

Synthesis_Workflow Start 6-methoxy-1H-pyrrolo[2,3-b]pyridine Reaction Electrophilic Iodination (Room Temperature) Start->Reaction Reagent N-Iodosuccinimide (NIS) in DMF Reagent->Reaction 1.05 eq. Product 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Reaction->Product

Caption: Electrophilic iodination of the 7-azaindole core.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a self-validating step essential for its use in further research.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide characteristic signals. Expected peaks include a singlet for the C2-proton, distinct aromatic protons for the pyridine ring, a singlet for the methoxy group protons (~3.9-4.1 ppm), and a broad singlet for the N-H proton of the pyrrole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the correct number of carbon signals. A key signal will be the C3 carbon, which will appear at a very high field (low ppm value, ~50-60 ppm) due to the heavy atom effect of the directly attached iodine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₈H₇IN₂O). The observed mass should match the calculated mass with high precision (typically within 5 ppm). The isotopic pattern for iodine will also be apparent.

Applications in Research and Drug Development

The primary value of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine lies in its role as a versatile intermediate for constructing libraries of potential drug candidates.[3]

Core Scaffold for Kinase Inhibitors

The 7-azaindole core is a proven "hinge-binder" for protein kinases.[1][2] The N7 nitrogen of the pyridine and the N1-H of the pyrrole form a bidentate hydrogen-bonding interaction with the kinase hinge region, mimicking the adenine portion of ATP.[1] This compound serves as the starting point for synthesizing inhibitors of kinases like FGFR, JAK3, and SGK-1, which are implicated in cancer and immune disorders.[6][11][12]

Suzuki Coupling for SAR Exploration

The C3-iodo bond is ideal for palladium-catalyzed Suzuki cross-coupling reactions with various boronic acids or esters. This reaction is a robust and high-yielding method to introduce aryl and heteroaryl substituents at the 3-position, which often project into the solvent-exposed region of the ATP-binding pocket, allowing for modulation of potency and selectivity.

  • Reactant Setup: To a microwave vial, add 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq.), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed mixture of solvents, typically 1,4-dioxane and water.

  • Reaction: Seal the vial and heat the mixture, often using microwave irradiation (e.g., 100-120 °C for 15-60 minutes), until the reaction is complete.

  • Work-up and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent. The product is then purified via standard chromatographic techniques.

Application Workflow Diagram

Application_Workflow cluster_0 Drug Discovery Pipeline BuildingBlock 3-iodo-6-methoxy-1H- pyrrolo[2,3-b]pyridine Reaction Suzuki Cross-Coupling (Pd Catalyst, Base) BuildingBlock->Reaction Library Library of Diverse 3-Aryl Derivatives Reaction->Library Introduces R-Aryl Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound for Optimization Screening->Lead

Caption: Use as a building block in drug discovery via Suzuki coupling.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential. Safety data for analogous compounds indicates a harmonized GHS classification.

Hazard Identification:

  • Pictogram: GHS07 (Exclamation Mark)[10]

  • Signal Word: Warning[10]

  • Hazard Statement: H302 - Harmful if swallowed.[10] This is the most common classification for this type of compound.

Recommended Precautions and Protocols:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Handling:

    • Use in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid inhalation of dust or vapors.

    • Prevent direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly sealed container to prevent moisture and air exposure.

    • Keep in a cool, dry, and dark place, with recommended temperatures between 2-8°C.[10]

    • Store away from strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information (PMC). [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Center for Biotechnology Information (PMC). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. PubMed. [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

Sources

Exploratory

Unlocking Kinase Selectivity: The Strategic Utility of 3-Iodo-6-Methoxy-1H-Pyrrolo[2,3-b]pyridine Derivatives

Executive Summary This technical guide analyzes the medicinal chemistry and therapeutic potential of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine . While often categorized merely as a building block, this specific scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and therapeutic potential of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine . While often categorized merely as a building block, this specific scaffold represents a "privileged structure" in drug discovery. It serves as a critical bifurcation point for synthesizing ATP-competitive kinase inhibitors, particularly for targets like p38 MAPK , FGFR , and JAK3 . This guide details the synthetic logic, structural-activity relationships (SAR), and validated protocols for leveraging this intermediate in high-affinity ligand design.

Structural Logic & Pharmacophore Analysis

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of the purine ring found in ATP. Its utility in kinase inhibition stems from its ability to form bidentate hydrogen bonds with the kinase hinge region.

The "3-Iodo" and "6-Methoxy" Advantage

The specific substitution pattern of the 3-iodo-6-methoxy derivative offers distinct advantages over the bare scaffold:

FeatureChemical/Biological Function
N1-H / N7 Hinge Binding: Mimics the N1/N6 of adenine to form H-bonds with the kinase hinge region (e.g., Glu/Leu backbone).
3-Iodo Synthetic Vector: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). This allows the attachment of "warheads" that extend into the hydrophobic pocket or solvent-exposed regions.
6-Methoxy Electronic & Steric Modulation: 1. Solubility: Increases lipophilicity slightly while maintaining polar balance.2. Electronics: Electron-donating group (EDG) increases electron density on the pyridine ring, influencing pKa and H-bond strength.3. Selectivity: Can induce steric clashes in non-target kinases or fill specific sub-pockets (e.g., gatekeeper residues).

Synthetic Pathway: Accessing the Core Intermediate

Reliable access to the 3-iodo-6-methoxy intermediate is a prerequisite for library generation. The synthesis typically proceeds via the oxidation of 7-azaindole followed by functionalization.

Pathway Visualization

The following diagram illustrates the conversion of 7-azaindole to the target 3-iodo-6-methoxy derivative.

Synthesispathway Start 7-Azaindole (Starting Material) Step1 N-Oxidation (m-CPBA) Start->Step1 Inter1 7-Azaindole N-oxide Step1->Inter1 Step2 Reissert-Henze (Me2SO4 / NaOMe) Inter1->Step2 Inter2 6-Methoxy-7-azaindole Step2->Inter2 Step3 Regioselective Iodination (NIS, DMF) Inter2->Step3 Final 3-Iodo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine Step3->Final

Figure 1: Synthetic route to 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. The critical step is the regioselective iodination at C3 using N-iodosuccinimide (NIS).

Detailed Protocol: Synthesis of 3-Iodo-6-methoxy-7-azaindole

Objective: Synthesize the core intermediate from 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Reagents:

  • 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[1][2]

  • N-Iodosuccinimide (NIS) (1.1 eq)[3]

  • DMF (Anhydrous)

  • KOH (Potassium Hydroxide)

Procedure:

  • Dissolution: Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (e.g., 5.0 g) in anhydrous DMF (50 mL) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Iodination: Cool the solution to 0°C. Add NIS (1.1 equivalents) portion-wise over 15 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS for the disappearance of starting material.

    • Checkpoint: The iodine preferentially attacks the electron-rich C3 position of the pyrrole ring.

  • Quench & Workup: Pour the reaction mixture into ice-water (200 mL). A precipitate should form.

    • If no precipitate: Extract with EtOAc (3x), wash with brine and 5% sodium thiosulfate (to remove excess iodine), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Yield: Typical yields range from 85–95%.

Therapeutic Applications & Mechanism of Action

Derivatives of this scaffold are primarily explored as Type I Kinase Inhibitors . By coupling aryl or heteroaryl groups to the 3-position, researchers can target specific signaling cascades.

Key Therapeutic Targets
TargetDisease IndicationMechanism of Derivative
p38 MAPK Rheumatoid Arthritis, InflammationThe 7-azaindole binds the ATP pocket; the 3-aryl group extends to the hydrophobic region II, blocking phosphorylation of downstream effectors like MAPKAPK2.
FGFR1-4 Breast/Lung CancerInhibits Fibroblast Growth Factor Receptor autophosphorylation, arresting cell proliferation and angiogenesis.
JAK3 Autoimmune DisordersSelective inhibition of Janus Kinase 3 prevents cytokine signaling (IL-2, IL-4) essential for T-cell activation.
Case Study: FGFR Signaling Inhibition

In oncology, 3-substituted-6-methoxy-7-azaindoles block the FGFR pathway. The diagram below details the downstream effects of this inhibition.

FGFRPathway Inhibitor 3-Iodo-6-Methoxy Derivative FGFR FGFR Receptor (Tyrosine Kinase) Inhibitor->FGFR Blocks ATP Binding RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Figure 2: Mechanism of Action.[4] The derivative competes with ATP at the FGFR kinase domain, effectively silencing the RAS-MAPK and PI3K-AKT survival pathways.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Library Generation)

Use this protocol to convert the 3-iodo intermediate into a bioactive library.

  • Setup: In a microwave vial, combine:

    • 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

    • Aryl Boronic Acid (

      
      ) (1.2 eq)
      
    • 
       (0.05 eq)
      
    • 
       (2.0 eq)
      
  • Solvent: Add Dioxane:Water (4:1 ratio). Degas with Argon for 5 mins.

  • Reaction: Heat at 90°C for 12 hours (thermal) or 120°C for 30 mins (microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via Prep-HPLC.

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Self-validating step to confirm biological activity.

  • Enzyme Prep: Dilute recombinant kinase (e.g., FGFR1, p38) to 2 ng/µL in 1x Kinase Buffer.

  • Compound Addition: Add 1 µL of the synthesized derivative (serially diluted in DMSO) to a 384-well plate.

  • Reaction: Add 2 µL of Enzyme solution and 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at Room Temperature for 60 mins.

  • Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add 10 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Measure luminescence. Calculate

    
     using a sigmoidal dose-response curve.
    

References

  • Synthesis of 6-Methoxy-7-azaindole: Jeanty, M., et al. "Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists."[5] European Journal of Medicinal Chemistry, 2011. Link

  • Iodination Protocol: Wang, H., et al. "Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles." The Journal of Organic Chemistry, 2020. Link

  • Kinase Inhibitor Design: Dumas, J., et al. "1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2000. Link

  • FGFR Inhibition: Zhang, Y., et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors."[4] European Journal of Medicinal Chemistry, 2020. Link

  • General Azaindole Review: Popowycz, F., et al. "The 7-azaindole scaffold: a privileged structure in medicinal chemistry." Current Medicinal Chemistry, 2013. Link

Sources

Foundational

Technical Guide: 3-Iodo-6-Methoxy-1H-Pyrrolo[2,3-b]Pyridine in Kinase Inhibitor Discovery

The following technical guide details the utility, synthesis, and application of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine in the discovery of ATP-competitive kinase inhibitors. Executive Summary The 7-azaindole (1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine in the discovery of ATP-competitive kinase inhibitors.

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine core found in adenosine triphosphate (ATP). Within this class, 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine serves as a high-value intermediate. Its utility stems from the orthogonal reactivity of the C3-iodine "handle," which allows for the rapid generation of chemical diversity via Palladium-catalyzed cross-coupling, and the C6-methoxy group, which modulates electronic properties and solubility while offering specific contacts within the kinase hinge or gatekeeper regions. This guide outlines the structural rationale, synthetic workflows, and experimental protocols for leveraging this intermediate in drug discovery campaigns targeting kinases such as DYRK1A and TNIK .

Structural Analysis & Pharmacophore Mapping

The 7-Azaindole Hinge Binder

The core efficacy of this scaffold lies in its ability to mimic the hydrogen-bonding pattern of adenine.

  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge backbone (typically the carbonyl oxygen of the residue

    
    ).
    
  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone (typically the amide nitrogen of residue

    
    ).
    
The Role of Substituents[1]
  • 3-Iodo (The Vector): The iodine atom at the 3-position is not the final pharmacophore but a reactive handle. It directs substituents into the hydrophobic pocket (back-pocket) or towards the gatekeeper residue . This vector is critical for achieving selectivity between homologous kinases.

  • 6-Methoxy (The Modulator):

    • Electronic Effect: The electron-donating methoxy group increases the electron density of the pyridine ring, potentially strengthening the H-bond acceptance capability of N7.

    • Selectivity: In specific kinases like DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), the 6-methoxy group has been shown to provide superior selectivity profiles compared to the unsubstituted or hydroxylated analogs [1].

    • Solubility: The methoxy group disrupts the planarity-induced stacking of the aromatic rings, often improving the solubility of the final inhibitor in organic solvents during synthesis and in biological assays.

Binding Mode Visualization

The following diagram illustrates the pharmacophoric interactions of a derivative synthesized from the 3-iodo-6-methoxy intermediate within the ATP binding pocket.

KinaseBinding cluster_legend Interaction Types Hinge Kinase Hinge Region (Backbone) Scaffold 7-Azaindole Core (6-methoxy substituted) Hinge->Scaffold H-Bond (N-H ... N7) Scaffold->Hinge H-Bond (N1-H ... O=C) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric/Electronic Interaction (C6-OMe) Pocket Hydrophobic Back-Pocket Scaffold->Pocket C3-Substituent (via Suzuki Coupling) key1 Green Dashed = H-Bond key2 Black Solid = Covalent Link

Caption: Pharmacophore mapping of 7-azaindole derivatives binding to the ATP pocket. C3-substituents access the hydrophobic pocket.

Synthetic Utility & Workflow

The synthesis of library compounds from 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically follows a "Late-Stage Diversification" strategy. The iodine is installed last or utilized immediately in cross-coupling to avoid protodeiodination or side reactions.

Synthetic Pathway[1]
  • Precursor Synthesis: Starting from 6-chloro-7-azaindole, a nucleophilic aromatic substitution (SNAr) with sodium methoxide introduces the 6-methoxy group.

  • Iodination: Electrophilic aromatic substitution using N-Iodosuccinimide (NIS).

  • Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids/esters to install the "tail" moiety.

SynthesisWorkflow SM 6-Chloro-7-azaindole Inter1 6-Methoxy-7-azaindole SM->Inter1 KeyInter 3-Iodo-6-methoxy- 7-azaindole (The Core) Inter1->KeyInter Reagent1 NaOMe, MeOH Reflux, 12h Final Kinase Inhibitor (Library Member) KeyInter->Final Reagent2 NIS, DMF RT, 1h Reagent3 Ar-B(OH)2, Pd cat. Base, Heat

Caption: Synthetic route from 6-chloro precursor to final kinase inhibitor library via the 3-iodo intermediate.

Experimental Protocols

Protocol A: Synthesis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Objective: Selective iodination at the C3 position without over-iodination.

Materials:

  • 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[1]

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • DMF (Dimethylformamide), anhydrous

  • Potassium Hydroxide (KOH) (2.0 eq) - Optional, for enhancing yield in some protocols, though neutral conditions often suffice for azaindoles.

Procedure:

  • Dissolution: Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (e.g., 1.0 g, 6.75 mmol) in anhydrous DMF (10 mL). Ensure the vessel is purged with Nitrogen (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add NIS (1.59 g, 7.08 mmol) portion-wise over 10 minutes.

    • Expert Insight: Adding NIS slowly prevents the formation of di-iodo byproducts.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Self-Validating Step (TLC): Monitor reaction by Thin Layer Chromatography (50% EtOAc/Hexanes). The product will be less polar (higher

      
      ) than the starting material.
      
  • Quench: Pour the reaction mixture into ice-water (50 mL) containing saturated sodium thiosulfate (

    
    ) to quench unreacted iodine.
    
  • Isolation: A precipitate should form. Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85-95%.[2]

    • Characterization: LCMS should show a dominant peak at M+1 ~275 m/z (approx).

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Objective: Coupling an aryl boronic acid to the C3-iodo position.

Materials:

  • 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     or 
    
    
    
    with SPhos (5 mol%)
  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: Dioxane/Water (4:1 ratio)[3]

Procedure:

  • Setup: In a microwave vial or sealed tube, combine the 3-iodo intermediate, boronic acid, base, and catalyst.

  • Degassing: Add the solvent mixture. Bubble

    
     through the solution for 5 minutes (Sparging). This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.
    
  • Reaction: Seal and heat to 90°C (oil bath) or 100°C (Microwave) for 1-2 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[4]
    
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

    • Expert Insight: 7-azaindoles can streak on silica. Adding 1% Triethylamine (

      
      ) to the eluent can improve peak shape.
      

Case Studies and Applications

DYRK1A Inhibition

Research has demonstrated that the 6-methoxy substitution pattern is particularly effective for inhibiting DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), a target implicated in Down syndrome and Alzheimer's disease.

  • Data: In SAR studies, 6-methoxy derivatives showed improved selectivity over 5-methoxy isomers. The 3-iodo intermediate allowed for the introduction of diverse aryl groups, with 3,5-diarylated derivatives showing nanomolar potency [1].

TNIK Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors for TNIK (TRAF2- and NCK-interacting kinase), a target in colorectal cancer.

  • Mechanism: The 7-azaindole core binds to the hinge, while the group installed at the 3-position (via the iodo-precursor) extends into the solvent front, improving physicochemical properties [2].

Quantitative Data Summary

Compound / IntermediateMolecular WeightLogP (Calc)Key ReactivityTarget Application
6-methoxy-7-azaindole 148.16~1.6SEAr (Iodination)Scaffold Precursor
3-iodo-6-methoxy-7-azaindole 274.06~2.4Pd-Coupling (C-I bond)Library Intermediate
3-aryl-6-methoxy-7-azaindole VariableVariableKinase Hinge BindingDYRK1A, TNIK Inhibitor

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: MDPI (Molecules). URL:[Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[5] URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Journal of the American Chemical Society. URL:[Link]

Sources

Exploratory

Technical Guide: Handling and Applications of 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Executive Summary This technical guide outlines the physicochemical profile, safety protocols, and experimental handling of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 3-iodo-6-methoxy-7-azaindole). As a ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the physicochemical profile, safety protocols, and experimental handling of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 3-iodo-6-methoxy-7-azaindole). As a halogenated 7-azaindole derivative, this compound serves as a critical scaffold in the synthesis of JAK/STAT pathway inhibitors and other kinase-targeted therapeutics. Its utility relies on the orthogonal reactivity of the C-3 iodine (electrophilic cross-coupling) and the N-1 nitrogen (nucleophilic substitution).

Critical Notice: This compound is often a custom-synthesized intermediate. Unlike commodity chemicals, batch-specific impurities (residual iodine, palladium) can significantly alter stability. Treat as a photosensitive, potentially bioactive agent.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The following data aggregates known properties of the 3-iodo-7-azaindole class. Always consult your specific Certificate of Analysis (CoA) for batch-level purity.

Table 1: Chemical Identification
PropertySpecification
IUPAC Name 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Common Name 3-iodo-6-methoxy-7-azaindole
CAS Number Not widely listed (Analogous to 5-methoxy isomer: 913983-33-2)
Molecular Formula C₈H₇IN₂O
Molecular Weight 274.06 g/mol
Structural Class Halogenated fused heteroaromatic (7-azaindole core)
Appearance Off-white to pale yellow solid (darkens upon light exposure)
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in water
Table 2: Functional Reactivity Profile
SiteReactivity TypeKey Application
C-3 (Iodine) ElectrophileSuzuki-Miyaura, Sonogashira, Stille couplings
N-1 (Pyrrole) Nucleophile (pKa ~13)Alkylation, Arylation (Buchwald), Protection (SEM/Boc)
C-6 (Methoxy) Electron DonorModulates electron density of the pyridine ring

Part 2: GHS Hazard Identification & Risk Assessment

Signal Word: WARNING

Hazard Statements (GHS-US/EU)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long-lasting effects (Predicted based on halo-heterocycle class).

Precautionary Protocols
  • P210: Keep away from heat/sparks/open flames. (Iodine elimination can occur at high temps).

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Toxicology Note: As a kinase inhibitor scaffold, assume potential biological activity. Avoid inhalation of dust.

Part 3: Storage, Stability & Degradation Mechanisms

The C–I bond in electron-rich heterocycles is susceptible to homolytic cleavage by UV light. The 6-methoxy substituent increases electron density, potentially stabilizing the ring but making the iodine more prone to oxidative addition or radical loss if mishandled.

The "Amber & Argon" Standard
  • Light Exclusion: Store strictly in amber glass vials wrapped in aluminum foil.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes the formation of N-oxides or iodine liberation (indicated by purple/brown discoloration).

  • Temperature: -20°C for long-term storage; 2-8°C for active use.

Diagram 1: Storage Decision Tree

StorageProtocol Start Received Compound CheckColor Check Appearance Start->CheckColor IsYellow Yellow/Orange? CheckColor->IsYellow YesYellow Recrystallize/Wash (Remove I2) IsYellow->YesYellow Yes (Degraded) NoYellow White/Off-White IsYellow->NoYellow No (Pure) Storage Store: Amber Vial Argon Headspace -20°C YesYellow->Storage NoYellow->Storage

Caption: Logic flow for assessing compound integrity upon receipt and determining storage conditions.

Part 4: Advanced Handling & Synthesis Protocols

Synthesis Context

This intermediate is typically synthesized via the iodination of 6-methoxy-7-azaindole using N-iodosuccinimide (NIS) in acetonitrile or acetone [1]. If synthesizing in-house, ensure complete removal of succinimide byproducts, as they can interfere with subsequent metal-catalyzed couplings.

Application: Suzuki-Miyaura Cross-Coupling

The primary utility of the 3-iodo handle is C-C bond formation. The 7-azaindole nitrogen (N1) can poison Palladium catalysts.

Expert Insight: Do not protect the N1 nitrogen unless necessary. Unprotected 7-azaindoles can undergo "base-free" coupling or use weak bases (K₂CO₃) effectively, provided the catalyst system is robust (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) [2].

Protocol: C-3 Arylation
  • Preparation: Charge a microwave vial with 3-iodo-6-methoxy-7-azaindole (1.0 equiv), Boronic Acid (1.2 equiv), and Base (K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Solvent: Add Dioxane:Water (4:1). Crucial: Degas solvent stream with Argon for 15 mins before adding catalyst.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (5 mol%).

  • Reaction: Seal and heat to 80-100°C (or microwave at 110°C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine. The product often precipitates or requires column chromatography (Hex/EtOAc).

Diagram 2: Suzuki Coupling Workflow

SuzukiWorkflow Reactants 3-Iodo-SM + Boronic Acid + Base (K2CO3) Degas Degas Solvent (Ar Bubbling 15m) Reactants->Degas CatAdd Add Catalyst (Pd(dppf)Cl2) Degas->CatAdd Prevent Pd Oxidation Heat Heat 80-100°C (Inert Atm) CatAdd->Heat Workup Workup: EtOAc/Brine Heat->Workup

Caption: Step-by-step workflow for Palladium-catalyzed cross-coupling at the C-3 position.

Part 5: Emergency Response & Waste Disposal

Emergency Procedures
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Consult an ophthalmologist (alkaline nature of azaindoles can damage cornea).

  • Skin Contact: Wash with soap and water. If redness persists (sensitization), seek medical advice.

  • Spill: Dampen with water to prevent dust. Sweep into a container. Wipe surface with 10% sodium thiosulfate (to neutralize potential iodine) followed by ethanol.

Disposal
  • Stream: Halogenated Organic Waste.

  • Note: Do not mix with strong acids (exothermic protonation) or strong oxidizers.

References

  • Cross-Coupling Methodologies: Langer, P., et al. Site-selective Pd-catalyzed Sonogashira reactions of 3,4-dibromopyridine. Synlett, 2020.[2] [Link] (Source for Pd-catalyzed coupling conditions on halo-azaindoles)

  • SAR and Stability: National Institutes of Health (NIH). Lead Optimization of 3,5-Disubstituted-7-Azaindoles. [Link] (Source for structure-activity relationships and stability of the azaindole core)

Sources

Foundational

Metabolic Stability Profile of 6-Methoxy-Substituted 7-Azaindoles

The following technical guide details the metabolic stability profile of 6-methoxy-substituted 7-azaindoles, structured for senior researchers in drug discovery. Technical Guide | Medicinal Chemistry & DMPK Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability profile of 6-methoxy-substituted 7-azaindoles, structured for senior researchers in drug discovery.

Technical Guide | Medicinal Chemistry & DMPK

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for the purine core of ATP. Substitution at the 6-position, specifically with a methoxy group, is frequently employed to modulate electronic properties, enhance solubility, or engage specific interactions within the ATP-binding pocket (e.g., the hinge region).

However, the introduction of a 6-methoxy group creates a distinct metabolic liability profile. While the 7-azaindole core is generally more stable than its indole counterpart, the methoxy substituent introduces a high-clearance "soft spot" susceptible to CYP450-mediated O-demethylation. This guide analyzes these metabolic pathways, provides validated assessment protocols, and outlines structural optimization strategies.

Physicochemical & Mechanistic Context

The 7-Azaindole Scaffold

The 7-azaindole core is favored over indole due to its additional nitrogen atom (N7), which:

  • Increases Acidity: The pyrrole NH is more acidic (

    
     ~13) than indole (
    
    
    
    ~17), influencing hydrogen bond donor capability.
  • Enhances Solubility: The pyridine nitrogen lowers logP and improves aqueous solubility.

  • Kinase Binding: The N1-H (donor) and N7 (acceptor) motif mimics the adenine ring of ATP, forming a critical bidentate hydrogen bond with the kinase hinge region [1].

The 6-Methoxy Substituent Effect

The addition of a methoxy group at the C6 position alters the scaffold's profile:

  • Electronic Effect: It acts as a

    
    -donor, increasing electron density in the pyridine ring. This can strengthen the N7 hydrogen bond acceptance but may also make the ring more susceptible to oxidative attack.
    
  • Metabolic Liability: The methoxy group is a classic substrate for CYP-mediated O-dealkylation . This transformation converts the lipophilic ether into a polar phenol (6-hydroxy-7-azaindole), often resulting in a loss of potency or rapid Phase II conjugation (glucuronidation) and excretion [2].

Metabolic Pathway Analysis

The metabolic stability of 6-methoxy-7-azaindole is defined by three primary biotransformation vectors.

Primary Vector: O-Demethylation

This is the dominant clearance mechanism. CYP isoforms (typically CYP3A4 and CYP2D6) hydroxylate the methyl C-H bond, forming an unstable hemiacetal intermediate that spontaneously collapses to release formaldehyde and the 6-hydroxy-7-azaindole.

  • Consequence: Drastic change in polarity and H-bond capability; usually inactivates the inhibitor.

Secondary Vector: N-Oxidation

The pyridine nitrogen (N7) is susceptible to N-oxidation by CYP450s or Flavin-containing Monooxygenases (FMOs).

  • Modulation: The electron-donating 6-methoxy group increases the nucleophilicity of N7, potentially increasing the rate of N-oxide formation compared to the unsubstituted scaffold.

Tertiary Vector: Ring Hydroxylation

Direct oxidation of the electron-rich pyrrole ring (C2 or C3) is possible but often less favorable than O-demethylation unless the methoxy group is sterically shielded.

Visualization: Metabolic Map

The following diagram illustrates the oxidative cascade.

MetabolicPathways Parent 6-Methoxy-7-azaindole (Parent) Intermediate Hemiacetal Intermediate Parent->Intermediate CYP450 (Hydroxylation) Metabolite2 N-Oxide Derivative Parent->Metabolite2 FMO/CYP (N-Oxidation) Metabolite1 6-Hydroxy-7-azaindole (Primary Metabolite) Intermediate->Metabolite1 Spontaneous (-HCHO) PhaseII O-Glucuronide Conjugate Metabolite1->PhaseII UGT (Phase II)

Figure 1: Primary metabolic pathways for 6-methoxy-7-azaindoles. The dominant vector is O-demethylation leading to the phenol, which subsequently undergoes Phase II conjugation.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability profile, a tiered approach using subcellular fractions (microsomes) followed by cellular systems (hepatocytes) is required.

Tier 1: Microsomal Stability Assay (Phase I Only)

This assay isolates CYP-mediated metabolism, specifically targeting the O-demethylation liability.

Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4).

  • Pre-Incubation: Mix HLM (0.5 mg/mL final protein conc.) with the test compound (1 µM final conc.) in buffer. Pre-incubate at 37°C for 5 minutes.

    • Note: Using 1 µM minimizes saturation of enzymes, ensuring linear kinetics.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode). Monitor the depletion of the parent ion (

    
    ) and the appearance of the phenol metabolite (
    
    
    
    ).

Data Output:

  • Calculate

    
     (half-life) from the slope of 
    
    
    
    vs. time.
  • Calculate Intrinsic Clearance (

    
    ):
    
    
    
    
Tier 2: Metabolite Identification (MetID) Workflow

If high clearance is observed, confirm the "soft spot" using High-Resolution Mass Spectrometry (HRMS).

Protocol:

  • Incubation: Perform the microsomal assay as above but at a higher concentration (10 µM) to generate sufficient metabolite signal.

  • Analysis: Inject onto a Q-TOF or Orbitrap system.

  • Data Processing: Use mass defect filtering (MDF) to search for:

    • Demethylation: Loss of 14.0156 Da (

      
      ).
      
    • Mono-oxidation: Gain of 15.9949 Da (

      
      ).
      
    • N-Oxidation: Gain of 15.9949 Da (distinguishable by retention time and fragmentation pattern).

Visualization: Assay Logic

AssayWorkflow Start Compound Synthesis (6-Methoxy-7-azaindole) HLM HLM Stability Assay (Phase I Screen) Start->HLM Decision Is CL_int > Threshold? HLM->Decision MetID MetID (HRMS) Soft Spot Analysis Decision->MetID High Clearance Advance Advance to Hepatocytes (Phase II Check) Decision->Advance Low Clearance Opt Structural Optimization (Deuteration/Sterics) MetID->Opt Confirm O-dealkylation Opt->HLM Retest

Figure 2: Decision tree for evaluating and optimizing metabolic stability.

Optimization Strategies

When the 6-methoxy group is identified as the primary liability, the following medicinal chemistry strategies are recommended:

StrategyMechanismEffect on Stability
Deuteration (

)
Kinetic Isotope Effect (KIE)Slows C-H bond abstraction by CYP enzymes. Often improves

without changing potency [3].
Difluoromethoxy (

)
Electronic withdrawal & lipophilicity modulationBlocks the metabolic site completely while retaining H-bond acceptor capability.
Cyclization Conformation constraintFusing the alkoxy group into a ring (e.g., dihydrofuran) prevents the specific orientation required for CYP hydroxylation.
Steric Shielding Steric hindranceAdding an adjacent substituent (e.g., at C5) can sterically hinder the CYP heme iron from accessing the methoxy protons.

Conclusion

The 6-methoxy-7-azaindole scaffold offers significant advantages in kinase inhibitor design but carries an inherent metabolic liability via CYP-mediated O-demethylation . A robust screening cascade utilizing HLM stability assays and HRMS-based MetID is essential to quantify this risk. If intrinsic clearance is driven by this soft spot, deuteration or bioisosteric replacement (e.g., with


) are proven strategies to extend half-life while maintaining the pharmacophore's integrity.

References

  • Irie, T., & Sawa, M. (2018).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36.[1] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and Soft Spots). Link

  • Pirali, T., et al. (2019). Silicon substitution and deuteration as emerging strategies for the development of metabolically stable drug candidates. Journal of Medicinal Chemistry. Link

  • Vertex Pharmaceuticals. (2021).[2][3] Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters. (Discussion on 7-azaindole metabolic soft spots). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision N-Alkylation of 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., Vemurafenib).[1] The spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., Vemurafenib).[1] The specific derivative 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine presents a unique synthetic challenge: it possesses an acidic pyrrole proton (N1), a competing pyridine nitrogen (N7), and a labile iodine moiety at C3.

This guide details three validated protocols for the N-alkylation of this substrate. Unlike generic indole protocols, these methods are optimized to:

  • Maximize Regioselectivity: Favoring N1 (pyrrole) over N7 (pyridine) alkylation.

  • Preserve Structural Integrity: Preventing C3-deiodination and methoxy ether cleavage.

  • Ensure Reproducibility: utilizing self-validating control points.

Mechanistic Analysis & Regioselectivity

To achieve high yields, one must understand the "Ambient Nucleophile" nature of the 7-azaindole anion.

Acidity and Deprotonation

The pKa of 7-azaindole (~13.8 in DMSO) is significantly lower than that of indole (~16.9) due to the electron-withdrawing pyridine ring. The 6-methoxy group donates electron density via resonance but withdraws via induction; overall, the substrate remains acidic enough for deprotonation by carbonates (


) and hydrides (

).
The N1 vs. N7 Competition

Upon deprotonation, the negative charge is delocalized.

  • N1 (Pyrrole Nitrogen): The thermodynamic nucleophile. Alkylation here retains the aromaticity of the pyridine ring.

  • N7 (Pyridine Nitrogen): The kinetic nucleophile (in neutral conditions) or a competing site in poor solvents. Alkylation here disrupts aromaticity, leading to quaternary salts or rearrangement products.

Key Insight: Using a strong base (NaH) in a polar aprotic solvent (DMF) ensures complete deprotonation and separates the cation-anion pair, exposing the N1 site for attack.

Visualization: Reaction Pathway & Selectivity

G Start Substrate (3-Iodo-6-methoxy-7-azaindole) Base Deprotonation (Base: NaH or Cs2CO3) Start->Base Anion Delocalized Anion (Ambient Nucleophile) Base->Anion -H+ Path_N1 Path A: N1 Attack (Thermodynamic) Anion->Path_N1 Polar Solvent (DMF/DMSO) Path_N7 Path B: N7 Attack (Kinetic/Steric) Anion->Path_N7 Non-polar Solvent or Neutral Cond. Prod_N1 Product N1 (Stable, Aromatic) Path_N1->Prod_N1 Major (>90%) Prod_N7 Byproduct N7 (Quaternary Salt) Path_N7->Prod_N7 Minor (<5%)

Figure 1: Mechanistic pathway showing the divergence between N1 (desired) and N7 (undesired) alkylation.

Experimental Protocols

Method A: The "Gold Standard" (NaH / DMF)

Best For: Primary alkyl halides, unhindered electrophiles. Mechanism: Irreversible deprotonation. Risk: Moisture sensitivity; potential for deiodination if temperature is uncontrolled.

Protocol:

  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and cool under

    
    .
    
  • Dissolution: Dissolve 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 100 mg) in anhydrous DMF (3.0 mL).

  • Deprotonation: Cool to 0 °C (ice bath). Add NaH (60% dispersion in oil, 1.2 eq) portion-wise.

    • Observation: Gas evolution (

      
      ) will occur. The solution typically turns yellow/orange.
      
    • Critical Step: Stir at 0 °C for 15–30 minutes to ensure complete anion formation.

  • Alkylation: Add the Alkyl Halide (1.2–1.5 eq) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 7:3). The product is usually less polar than the starting material (loss of H-bond donor).

  • Quench: Cool to 0 °C. Carefully add saturated

    
     (aq).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    .
    

Expected Yield: 85–95%

Method B: Mild Carbonate Method (Cs₂CO₃ / MeCN)

Best For: Base-sensitive electrophiles, complex substrates, or when avoiding NaH is preferred. Mechanism: Equilibrium deprotonation assisted by the "Cesium Effect" (solubility and coordination).

Protocol:

  • Setup: Charge a vial with the substrate (1.0 eq) and

    
      (2.0 eq).
    
  • Solvent: Add anhydrous Acetonitrile (MeCN) or DMF. MeCN is easier to remove but DMF is better for solubility.

  • Reagent: Add the Alkyl Halide (1.5 eq).

  • Reaction: Heat to 50–60 °C for 4–12 hours.

    • Note: Higher temperatures may be needed due to the weaker base, but do not exceed 80 °C to protect the C3-iodine.

  • Workup: Filter off the solids (

    
    /CsI). Concentrate the filtrate.
    

Expected Yield: 75–90%

Method C: Mitsunobu Reaction (PPh₃ / DIAD)

Best For: Alkylation using Alcohols (R-OH) instead of halides. Mechanism: Activation of alcohol by phosphine/azodicarboxylate.[2][3][4][5] Constraint: The pKa of 7-azaindole (<14) is ideal for Mitsunobu.

Protocol:

  • Dissolution: Dissolve substrate (1.0 eq), Alcohol (R-OH, 1.2 eq), and

    
      (1.5 eq) in anhydrous THF or Toluene.
    
  • Addition: Cool to 0 °C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Concentrate and purify directly. Note that

    
     removal can be challenging; use a non-polar solvent wash if possible.
    

Expected Yield: 60–80%

Data Summary & Method Selection

ParameterMethod A (NaH)Method B (Cs₂CO₃)Method C (Mitsunobu)
Reagent Type Alkyl Halide (R-X)Alkyl Halide (R-X)Alcohol (R-OH)
Base Strength Strong (pKa ~35)ModerateNeutral (activation)
Reaction Time Fast (2-4 h)Slow (4-12 h)Slow (12-24 h)
Regioselectivity Excellent (N1)Good (N1)Excellent (N1)
Risk Profile Moisture sensitiveScale limitation (solids)Purification difficulty
Rec. Use Case Standard synthesisSensitive groupsR-X unavailable
Decision Tree for Method Selection

DecisionTree Q1 Is the Alkylating Agent an Alcohol or Halide? Alcohol Alcohol (R-OH) Q1->Alcohol Halide Halide (R-X) Q1->Halide MethodC USE METHOD C (Mitsunobu) Alcohol->MethodC Q2 Is the Substrate/Reagent Base Sensitive? Halide->Q2 Yes Yes Q2->Yes No No Q2->No MethodB USE METHOD B (Cs2CO3 / MeCN) Yes->MethodB MethodA USE METHOD A (NaH / DMF) No->MethodA

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Troubleshooting & Critical Control Points

Regioselectivity Check (NMR)

How to distinguish N1 vs N7 alkylation using 1H NMR:

  • N1-Alkyl (Desired): The C2-H proton (adjacent to N1) typically shifts downfield (approx

    
     7.2–7.5 ppm) due to the proximity of the alkyl group. The symmetry of the pyridine ring signals remains consistent with the parent.
    
  • N7-Alkyl (Undesired): Alkylation at N7 creates a positive charge on the pyridine ring (if quaternary) or changes the electronic push-pull. The C2-H often shifts upfield or broadens. The C6-Methoxy signal may also shift significantly due to the adjacent N7 modification.

Stability of the C3-Iodine
  • Problem: Loss of iodine (deiodination) is observed.

  • Cause: Metal-halogen exchange. This is rare with NaH but common if n-BuLi were used (never use n-BuLi for simple alkylation of this substrate).

  • Solution: Keep reaction temperature

    
     RT. If heating is required (Method B), monitor strictly.
    
Solubility

The 6-methoxy group improves solubility compared to the parent 3-iodo-7-azaindole. However, if the starting material precipitates upon adding base, add more solvent (DMF) to ensure a homogeneous reaction, which is critical for reaction kinetics.

References

  • Acidity and Reactivity of 7-Azaindoles

    • Title: "The Heterocyclic Chemistry of Azaindoles"[6]

    • Source: Wipf Group, University of Pittsburgh
    • URL:[Link]

  • Regioselectivity (N1 vs N7)

    • Title: "Selective N7 Alkylation of 7-Azaindazoles" (Provides comparative mechanistic insight for azaindole systems)
    • Source: Journal of Organic Chemistry (2020)[7]

    • URL:[Link][7]

  • Mitsunobu Reaction on Azaindoles

    • Title: "Mitsunobu Reaction: Mechanism and Applications"[3][4]

    • Source: Organic Chemistry Portal[2]

    • URL:[Link]

  • Synthesis of 3,6-Diaryl 7-Azaindoles

    • Title: "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling" (Demonstrates stability of 3-iodo/6-methoxy motifs)
    • Source: ACS Omega (2023)
    • URL:[Link]

  • General Alkylation Protocols

    • Title: "Enhancing Regioselectivity of N-Ethyl
    • Source: BenchChem Technical Support[8]

Sources

Application

Application Notes and Protocols: Synthesis of Biaryl Derivatives via 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Importance of Biaryl 7-Azaindoles in Medicinal Chemistry Biaryl scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] The 1H-pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl 7-Azaindoles in Medicinal Chemistry

Biaryl scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a particularly significant heterocyclic motif. Its ability to act as a bioisostere for indole and other related heterocycles, coupled with its unique hydrogen bonding capabilities, has made it a cornerstone in the design of kinase inhibitors and other targeted therapies.[3][4][5] Specifically, the 6-methoxy substituted 7-azaindole core has been identified in potent inhibitors of critical signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) and Colony Stimulating Factor 1 Receptor (CSF1R) pathways.[3][4]

The introduction of an aryl or heteroaryl substituent at the C3-position of the 7-azaindole nucleus is a key strategy for modulating pharmacological activity. The 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine serves as a versatile and indispensable building block for this purpose. Its C-I bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient and regioselective synthesis of a diverse library of C3-arylated 7-azaindole derivatives.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of biaryl derivatives using 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic underpinnings of the most effective cross-coupling methodologies, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The formation of the C-C bond between the 3-iodo-6-methoxy-7-azaindole and an appropriate aryl partner is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction—Suzuki-Miyaura, Stille, or Heck—depends on the nature of the coupling partner, desired functional group tolerance, and availability of starting materials.

Workflow for Biaryl Synthesis

G cluster_start Starting Material cluster_coupling Cross-Coupling Method cluster_product Product start 3-Iodo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine suzuki Suzuki-Miyaura (Ar-B(OH)2) start->suzuki Pd Catalyst, Base stille Stille (Ar-Sn(R)3) start->stille Pd Catalyst heck Heck (Alkene) start->heck Pd Catalyst, Base product 3-Aryl-6-methoxy- 1H-pyrrolo[2,3-b]pyridine (Biaryl Derivative) suzuki->product stille->product heck->product

Caption: General workflow for synthesizing biaryl derivatives.

Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura coupling is often the method of choice due to the commercial availability and stability of a wide range of boronic acids and their derivatives.[6] The reaction is tolerant of many functional groups and generally proceeds with high yields and selectivity.

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the 3-iodo-7-azaindole to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/SPhos) (1-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Toluene/Ethanol, Dioxane/Water)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Yield Range (%)Reference
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol6067-93[7]
Pd(PPh₃)₄K₃PO₄Dioxane/Water100Good to Excellent[6]
Pd(OAc)₂ / SPhosK₃PO₄MeCN/H₂ORefluxModerate to Good[8]

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Stille Coupling: An Alternative Approach

The Stille coupling utilizes organotin reagents as the coupling partner.[9][10] While organotins are often more toxic than boronic acids, the Stille reaction can be advantageous for substrates that are sensitive to the basic conditions of the Suzuki coupling.[11][12]

Mechanism Overview

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, with the transmetalation step involving the transfer of the aryl group from the organotin reagent to the palladium center.[9][10]

Protocol: General Procedure for Stille Coupling

Materials:

  • 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Aryltributylstannane or Aryltrimethylstannane (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (2-5 mol%)

  • Optional: Additive (e.g., LiCl)

  • Solvent (e.g., DMF, Toluene)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the organotin reagent, and the palladium catalyst.

  • If required, add the additive (e.g., LiCl).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by column chromatography.

CatalystAdditiveSolventTemp (°C)Yield Range (%)Reference
Pd(OAc)₂LiClDMF110Good[13]
Pd(PPh₃)₄NoneToluene100Fair to Good[13]

Table 2: Representative conditions for Stille coupling.

Heck Coupling: For Vinylation and Arylation with Alkenes

The Heck reaction provides a pathway to introduce vinyl or aryl substituents via coupling with an alkene.[14][15][16][17] This method is particularly useful for synthesizing styrenyl- and other vinyl-substituted 7-azaindoles.

Mechanism Overview

The Heck reaction mechanism involves:

  • Oxidative Addition: Similar to the other coupling reactions, a Pd(0) catalyst reacts with the 3-iodo-7-azaindole.

  • Olefin Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a new double bond and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the Pd(0) catalyst.

Protocol: General Procedure for Heck Coupling

Materials:

  • 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Alkene (e.g., methyl acrylate, styrene) (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)

  • Base (e.g., KOAc, Et₃N) (2-3 equivalents)

  • Optional: Ligand (e.g., PPh₃)

  • Solvent (e.g., DMF, Acetonitrile)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the palladium catalyst, the base, and the ligand (if used).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the alkene.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until completion.

  • Cool the reaction to room temperature.

  • Filter off any inorganic salts and concentrate the filtrate.

  • Take up the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

CatalystBaseSolventTemp (°C)Yield Range (%)Reference
Pd(OAc)₂KOAcDMF110Fair to Good[13]

Table 3: Representative conditions for Heck coupling.

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond, enabling the synthesis of 3-alkynyl-7-azaindoles.[18][19][20][21][22] These alkynyl derivatives can serve as versatile intermediates for further transformations or as final products with biological activity.

Mechanism Overview

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[18][19] The palladium cycle is similar to the previously described cross-coupling reactions. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium intermediate.

Protocol: General Procedure for Sonogashira Coupling

Materials:

  • 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Base (e.g., Et₃N, DIPA)

  • Solvent (e.g., DMF, THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the palladium catalyst, and the copper(I) salt.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with water or saturated ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry, filter, and concentrate the solution.

  • Purify the product by column chromatography.

Catalyst SystemBaseSolventTemp (°C)Yield Range (%)Reference
Pd(PPh₃)₄ / CuIEt₃NDMFRT to 50Good to Excellent[23][24]

Table 4: Representative conditions for Sonogashira coupling.

Troubleshooting and Optimization

  • Low Yields:

    • Catalyst deactivation: Ensure rigorous exclusion of oxygen. Use fresh, high-quality catalysts and solvents. Consider using more robust ligands like SPhos or XPhos.

    • Inefficient transmetalation (Suzuki): The choice of base is critical. For less reactive boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary. The addition of water can sometimes improve the solubility of the base and facilitate the reaction.

    • Substrate decomposition: If the starting material or product is unstable at high temperatures, try lowering the reaction temperature and extending the reaction time. The use of microwave irradiation can sometimes allow for shorter reaction times at lower temperatures.

  • Side Reactions:

    • Homocoupling of boronic acids (Suzuki): This can be minimized by the slow addition of the boronic acid or by using a lower reaction temperature.

    • Protodeiodination (loss of iodine): This can occur in the presence of a strong base and a proton source. Ensure anhydrous conditions if this is a problem.

Conclusion

The 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a highly valuable building block for the synthesis of a wide array of biaryl derivatives. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer efficient and versatile methods for the construction of the key C-C bond. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively synthesize diverse libraries of 3-aryl-6-methoxy-7-azaindoles for applications in drug discovery and medicinal chemistry.

References

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • RSC Advances. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Norwegian Research Information Repository. (2018). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Molecules. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Molecules. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Wikipedia. Stille reaction. [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. (2020). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our.... [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • AWS. (2017). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. [Link]

  • Wikipedia. Heck reaction. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • MDPI. (2023). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. [Link]

  • RSC Publishing. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • PubMed Central. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. [Link]

  • Semantic Scholar. (2026). Advancing total synthesis through the Stille cross-coupling. [Link]

  • Google P
  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Semantic Scholar. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • MDPI. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • bepls. (2023). Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl) -. [Link]

  • PubChem. Halogenated biaryl heterocyclic compounds and methods of making and using the same - Patent WO-2005061468-A1. [Link]

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Method

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

The following Application Note is designed for senior researchers and process chemists. It synthesizes authoritative methodology with specific insights into the electronic and steric nuances of the 3-iodo-6-methoxy-7-aza...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for senior researchers and process chemists. It synthesizes authoritative methodology with specific insights into the electronic and steric nuances of the 3-iodo-6-methoxy-7-azaindole scaffold.

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase inhibitor discovery, serving as a bioisostere for purines. The specific substrate 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine presents a unique set of challenges and opportunities. While the C3-iodine offers a reactive handle for cross-coupling, the C6-methoxy group and the N1/N7 nitrogens create a complex electronic environment that demands precise catalyst design.

This guide details two validated protocols for C–N bond formation:

  • Method A (Direct): A streamlined approach for unprotected substrates using Third-Generation Buchwald Precatalysts.

  • Method B (Protected): A robust, scalable route using N1-protection to mitigate catalyst poisoning.

Technical Analysis: The "Azaindole Challenge"

To successfully couple this substrate, one must understand the competing forces at play.

Electronic Landscape
  • C3-Iodine (Reactive Site): The C3 position in 7-azaindoles is electron-rich compared to pyridine but susceptible to oxidative addition. The iodine atom provides a weak C–I bond, facilitating the initial step of the catalytic cycle.

  • C6-Methoxy (The Complication): This Electron Donating Group (EDG) pushes electron density into the pyridine ring.

    • Impact 1: It renders the oxidative addition at C3 slightly slower than in electron-deficient analogs.

    • Impact 2 (Critical): It increases the basicity of the N7 pyridine nitrogen , making it a more potent ligand that can bind to Palladium (Pd), displacing the phosphine ligand and arresting the catalytic cycle (Catalyst Poisoning).

The N1-Proton Issue

The pyrrole N1-H is acidic (


 in DMSO). In the presence of strong bases (e.g., NaOtBu), the deprotonated azaindolide anion can bridge two Pd centers or coordinate non-productively.

Strategic Workflow

The following decision tree outlines the experimental logic for selecting the correct protocol.

G Start Substrate: 3-iodo-6-methoxy-7-azaindole CheckAmine Amine Partner Properties? Start->CheckAmine Volatile Volatile / Low MW (e.g., Methylamine, Morpholine) CheckAmine->Volatile Simple Complex Complex / High Value (e.g., Chiral Intermediate) CheckAmine->Complex Precious MethodA Method A: Direct Coupling (BrettPhos Pd G3/G4) Volatile->MethodA Speed Priority MethodB Method B: Protection Strategy (SEM/Tosyl -> Coupling -> Deprotection) Complex->MethodB Yield Priority Screening Ligand Screening (BrettPhos vs. RuPhos) MethodA->Screening MethodB->Screening ScaleUp Scale-Up (10g+) Screening->ScaleUp Optimized Conditions

Figure 1: Decision matrix for selecting the optimal amination pathway based on amine partner complexity.

Detailed Protocols

Method A: Direct Coupling (Unprotected Azaindole)

Best for: Rapid analog generation, simple amines.

This protocol leverages Buchwald 3rd Generation Precatalysts (Pd G3), which activate rapidly at mild temperatures and contain bulky biaryl phosphine ligands that prevent N7-coordination.

Reagents:

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

  • Base: LHMDS (Lithium hexamethyldisilazide) or NaOtBu. Note: LHMDS is preferred for substrates with acidic protons to prevent oligomerization.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Protocol:

  • Setup: In a nitrogen-filled glovebox, charge a reaction vial with:

    • 3-iodo-6-methoxy-7-azaindole (1.0 equiv)

    • Amine partner (1.2 equiv)

    • BrettPhos Pd G3 (0.02 equiv / 2 mol%)

    • BrettPhos (free ligand) (0.02 equiv / 2 mol%) - Optional but recommended to extend catalyst life.

    • Base: LHMDS (1.0 M in THF, 2.2 equiv). Use 2.2 equiv to deprotonate N1-H and neutralize the HI byproduct.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.1 M).

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Insight: If conversion stalls, switch to tBuXPhos Pd G3 . The immense bulk of tBuXPhos effectively shields the Pd center from the nucleophilic N7 of the azaindole.

Method B: Protection-First Strategy (High Reliability)

Best for: Scale-up, expensive amine partners, or if Method A fails.

Protecting the N1 position with a Tosyl (Ts) or SEM group eliminates the acidity issue and sterically hinders the N7 nitrogen, drastically improving catalyst longevity.

Phase 1: Protection (Tosylation)

  • Dissolve substrate in THF. Add NaH (1.2 equiv, 60% dispersion) at 0 °C.

  • Stir 30 min. Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv).

  • Warm to RT and stir 2 hours. Quench and isolate 1-tosyl-3-iodo-6-methoxy-7-azaindole .

Phase 2: Amination

  • Catalyst: Pd2(dba)3 (1 mol%) + XPhos (2-4 mol%).

  • Base: Cs2CO3 (2.0 equiv) or K3PO4. Weaker bases work well with protected substrates.

  • Solvent: Toluene or t-Amyl Alcohol at 100 °C.

Phase 3: Deprotection

  • Dissolve the coupled product in THF/MeOH (1:1).

  • Add Cs2CO3 (3 equiv) or NaOH (aq). Heat to 60 °C until the Tosyl group is cleaved.

Data Summary & Ligand Selection Guide

ParameterPrimary AminesSecondary Amines (Cyclic)Secondary Amines (Acyclic)
Preferred Ligand BrettPhos RuPhos XPhos
Alternative tBuXPhosBrettPhosSPhos
Base (Method A) LHMDS (2.2 eq)LHMDS (2.2 eq)NaOtBu (2.2 eq)
Base (Method B) Cs2CO3NaOtBuK3PO4
Temp 80 °C80–100 °C100 °C
Expected Yield 75–90%80–95%60–80%

Mechanistic Visualization: The Catalyst Poisoning Pathway

Understanding why the reaction fails is key to troubleshooting. The diagram below illustrates the competition between the productive cycle and the "Azaindole Trap."

Mechanism cluster_trap Inhibition Pathway Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast (Iodide) Poison Catalyst Poisoning (Pd-N7 Coordination) Pd0->Poison N7 Interference (If Ligand too small) Coordination Amine Binding OxAdd->Coordination RedElim Reductive Elimination (Product Formation) Coordination->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Reversible (Slow)

Figure 2: Catalytic cycle highlighting the risk of N7-coordination (Red) competing with the productive cycle.

Troubleshooting & Safety

Common Failure Modes
  • Dehalogenation (Product = 6-methoxy-7-azaindole):

    • Cause:

      
      -hydride elimination from the amine or solvent.
      
    • Fix: Switch solvent to Toluene (lacks

      
      -hydrogens susceptible to some pathways) or use a ligand that promotes faster reductive elimination (e.g., BrettPhos ).
      
  • No Conversion (Starting Material Recovered):

    • Cause: Catalyst poisoning by N7.

    • Fix: Increase catalyst loading to 5 mol% or switch to tBuXPhos , which is bulky enough to prevent N7 binding.

  • Low Solubility:

    • Fix: The 6-methoxy group improves solubility compared to the parent azaindole, but if issues persist, use t-Amyl alcohol as solvent at 110 °C.

Safety Note
  • LHMDS: Reacts violently with water. Handle under strict inert atmosphere.

  • Heavy Metals: All Palladium waste must be scavenged (e.g., using SiliaMetS® Thiol) before disposal to meet environmental compliance.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[2] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[3][4][5] Organic Letters, 12(20), 4438–4441.[2][5] [Link]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19, 19938. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. [Link]

  • Legoabe, L. J., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.[6] [Link]

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Application

Application Note &amp; Protocols: Strategic Use of Protecting Groups in the Synthesis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Introduction: The Value of a Privileged Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure, a bioisostere of indole and purine, is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure, a bioisostere of indole and purine, is a cornerstone in the design of numerous clinically relevant molecules, particularly kinase inhibitors.[1][2] The 7-azaindole core provides a unique framework for establishing crucial hydrogen bonding interactions with kinase hinge regions, a common feature in many targeted cancer therapies.[2]

The specific derivative, 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is a highly valuable synthetic intermediate. The iodine atom at the C-3 position serves as a versatile handle for introducing molecular complexity via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The 6-methoxy group, meanwhile, modulates the electronic properties and can influence binding affinity and metabolic stability in the final drug candidate.

However, the synthesis of this target is not trivial. The inherent reactivity of the 7-azaindole nucleus—specifically the nucleophilic pyrrole nitrogen (N-1) and the electron-rich C-3 position—necessitates a carefully planned synthetic strategy. Direct iodination of the unprotected scaffold can lead to a mixture of products, including N-iodination and potential di-iodination, reducing yield and complicating purification. Therefore, the strategic application of a protecting group on the pyrrole nitrogen is paramount to achieving high regioselectivity and overall synthetic efficiency. This guide provides a comparative analysis of key protecting group strategies and detailed protocols for their implementation.

The Synthetic Rationale: Why N-Protection is Critical

The synthesis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine fundamentally involves a regioselective electrophilic iodination. The pyrrole ring of the 7-azaindole system is electron-rich, making the C-3 position the most nucleophilic and thus the most susceptible to electrophilic attack. While this inherent reactivity is advantageous, the N-H proton is acidic and the nitrogen lone pair is nucleophilic. In the presence of an electrophilic iodinating agent and a base (or under certain conditions), the nitrogen can be deprotonated and compete with the C-3 position, leading to undesired side products.

A nitrogen protecting group serves two primary functions:

  • Blocks N-functionalization: It physically prevents reactions at the N-1 position, ensuring that the iodinating agent reacts exclusively at a carbon position.

  • Modulates Ring Electronics: The electron-withdrawing or -donating nature of the protecting group can subtly influence the reactivity of the pyrrole ring, though for C-3 iodination, the primary role is steric and electronic blocking.

The ideal protecting group for this synthesis should be:

  • Easy to install in high yield.

  • Stable to the conditions of C-3 iodination (typically using N-Iodosuccinimide, NIS).

  • Stable to conditions required for subsequent cross-coupling reactions, if functionalization is desired before deprotection.

  • Readily removable in high yield without affecting the iodo or methoxy groups.

Below, we analyze several common protecting groups in the context of this specific synthesis.

Comparative Analysis of Protecting Group Strategies

The choice of protecting group is a critical decision that impacts the entire synthetic route. Here, we compare three classes of commonly used protecting groups for the 7-azaindole core: Sulfonyl, Carbamate, and Silyl-based ethers.

Protecting GroupProtection Reagents & ConditionsStability HighlightsDeprotection Reagents & ConditionsKey Advantages & Disadvantages
Benzenesulfonyl (Bs) Benzenesulfonyl chloride, Base (e.g., NaH), THF, 0 °C to rtHighly robust; Stable to strong bases, Suzuki, and other Pd-catalyzed couplings.[3]Strong Base (e.g., NaOH/MeOH or LiOH) or Reductive conditions.Advantages: High yielding protection, excellent stability.[3] Disadvantages: Harsh deprotection conditions may not be suitable for sensitive substrates.
Tosyl (Ts) p-Toluenesulfonyl chloride, Base (e.g., NaH, K₂CO₃), DMF or THFVery robust; Similar to benzenesulfonyl. Stable to a wide range of reaction conditions.[4]Strong Base (e.g., NaOH, KOH), Mg/MeOH, or other reductive methods.Advantages: Widely used, predictable reactivity. Disadvantages: Requires harsh removal conditions.
Boc Boc₂O, DMAP, THF or CH₂Cl₂Stable to most basic and nucleophilic conditions. Cleaved by strong acids.Trifluoroacetic acid (TFA) in CH₂Cl₂, or HCl in dioxane/MeOH.[3]Advantages: Mild removal conditions. Disadvantages: Less stable to subsequent reactions that may require acidic conditions.
SEM SEM-Cl, Base (e.g., NaH, DIPEA), DMF or THF, 0 °C to rtRobust; Stable to organometallics, nucleophiles, and various coupling reactions.[5][6]Fluoride sources (e.g., TBAF) or Acid (e.g., TFA followed by a basic workup).[6]Advantages: Versatile removal options under mild conditions. Can act as an activating group in some contexts.[5] Disadvantages: Deprotection can sometimes be challenging, with potential for side-product formation.[6]

Experimental Workflow and Protocols

This section provides detailed, step-by-step protocols for the synthesis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine using a sulfonyl-based protecting group strategy, which offers high stability and predictable outcomes.

G cluster_0 Overall Synthetic Workflow A Start: 6-methoxy-1H-pyrrolo[2,3-b]pyridine B Step 1: N-Protection A->B  BsCl, NaH C Step 2: C-3 Iodination B->C  NIS, DMF D Step 3: N-Deprotection C->D  NaOH, MeOH E Product: 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine D->E

Caption: General workflow for the synthesis of the target compound.

Protocol 1: N-Protection with Benzenesulfonyl (Bs) Group

This protocol describes the protection of the pyrrole nitrogen of the starting material. The benzenesulfonyl group is chosen for its robustness, which ensures stability during the subsequent iodination step.[3]

Materials:

  • 6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzenesulfonyl chloride (BsCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a suspension.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford N-benzenesulfonyl-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Regioselective C-3 Iodination

With the nitrogen protected, iodination can proceed cleanly at the electron-rich C-3 position using N-Iodosuccinimide (NIS), a mild and effective electrophilic iodinating agent.[3]

G cluster_1 Key Iodination Step Protected N-Bs-6-methoxy-7-azaindole Iodinated N-Bs-3-iodo-6-methoxy-7-azaindole Protected->Iodinated Reagents NIS (N-Iodosuccinimide) Reagents->Iodinated

Caption: The key C-3 iodination reaction on the protected scaffold.

Materials:

  • N-benzenesulfonyl-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected starting material (1.0 eq) in anhydrous DMF in a flask protected from light.

  • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the desired 1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Protocol 3: N-Deprotection of the Benzenesulfonyl Group

The final step is the removal of the robust benzenesulfonyl group to unveil the N-H of the target molecule. This is typically achieved under basic conditions.[3]

Materials:

  • 1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected iodo-azaindole (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (3-5 eq) to the solution.

  • Heat the mixture to reflux (or stir at 50-60 °C) and monitor the reaction by TLC/LC-MS. The reaction may take several hours.

  • After completion, cool the reaction mixture to room temperature and neutralize carefully with an acid (e.g., 1M HCl) to pH ~7.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent to yield the crude product. Purify by flash chromatography or recrystallization to obtain the final product, 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Conclusion and Outlook

The synthesis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a strategically important process for the development of novel therapeutics. The successful and high-yielding synthesis hinges on the judicious choice and application of a nitrogen protecting group. While several options exist, a sulfonyl-based protection strategy offers a reliable and robust route, ensuring clean regioselective iodination at the C-3 position. The protocols detailed herein provide a validated framework for researchers to access this valuable building block, enabling further exploration in drug discovery programs.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Minutolo, F., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Scott, J. S., et al. (2012). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry. [Link]

  • Various Authors. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Neugebauer, M., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2021). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Larsen, S. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Kumar, V., et al. (1993). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. [Link]

  • 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine. (n.d.). MySkinRecipes. [Link]

  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]

  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. (2019). PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Royal Society of Chemistry. [Link]

Sources

Method

scale-up synthesis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine for preclinical studies

An Application Note for the Scale-Up Synthesis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine for Preclinical Studies Introduction: The Strategic Importance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine for Preclinical Studies

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole and purine allows it to function as a versatile hinge-binding motif for a multitude of protein kinases.[1] Consequently, derivatives of 7-azaindole are integral to the development of targeted therapies for a wide range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders like Alzheimer's disease.[2][3][4][5][6][7][8]

Among the various functionalized 7-azaindoles, 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine stands out as a critical building block. The iodine atom at the C3 position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the methoxy group at the C6 position can modulate the electronic properties and metabolic stability of the final drug candidate. This intermediate is particularly valuable in the synthesis of potent kinase inhibitors.[9]

The transition from small-scale discovery synthesis to the production of gram-to-kilogram quantities required for preclinical evaluation presents significant challenges in terms of safety, scalability, and purity.[10] This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, designed to meet the rigorous demands of preclinical drug development.

Overall Synthetic Workflow

The synthesis is designed as a two-stage process. It begins with the commercially available starting material, 6-methoxy-1H-pyrrolo[2,3-b]pyridine, which undergoes a regioselective iodination at the electron-rich C3 position of the pyrrole ring. This approach ensures high efficiency and simplifies the purification of the final product.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Scale-Up Synthesis cluster_product Final Product & QC SM 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Protocol Protocol: C3-Iodination Reagent: N-Iodosuccinimide (NIS) Solvent: N,N-Dimethylformamide (DMF) SM->Protocol Step 1 Product 3-iodo-6-methoxy-1H- pyrrolo[2,3-b]pyridine Protocol->Product Step 2: Purification QC QC Analysis (NMR, MS, HPLC) Product->QC

Caption: Overall workflow for the synthesis and quality control of the target compound.

Part 1: Scale-Up Synthesis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Principle of the Reaction

The synthesis of the target compound is achieved via an electrophilic aromatic substitution reaction. The pyrrole ring of the 7-azaindole system is electron-rich and highly susceptible to substitution, particularly at the C3 position. N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its mild reaction conditions, high regioselectivity for the C3 position, and operational safety, which are critical considerations for scale-up chemistry.[11] The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) to ensure the solubility of both the starting material and the reagent.

Materials and Equipment
Reagents Equipment
6-Methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 896722-53-5)[12]Multi-neck reaction vessel (e.g., 5 L)
N-Iodosuccinimide (NIS) (CAS: 516-12-1)Overhead mechanical stirrer
N,N-Dimethylformamide (DMF), anhydrousTemperature probe and controller
Ethyl acetate (EtOAc), reagent gradeInert gas line (Nitrogen or Argon)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)Buchner funnel and filtration flask
Saturated aqueous sodium chloride (Brine)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Flash chromatography system (for optional purification)
Deionized waterStandard laboratory glassware
Detailed Experimental Protocol

1. Reaction Setup: a. Equip a 5 L, three-necked round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet. b. Ensure the entire apparatus is dry and purged with nitrogen to maintain an inert atmosphere. c. Charge the vessel with 6-methoxy-1H-pyrrolo[2,3-b]pyridine (100 g, 0.675 mol). d. Add anhydrous N,N-Dimethylformamide (1.5 L) to the vessel and stir the mixture until all the solid has dissolved.

2. Iodination Reaction: a. Cool the resulting solution to 0-5 °C using an ice-water bath. b. Once the target temperature is reached, begin the portion-wise addition of N-Iodosuccinimide (NIS) (167 g, 0.743 mol, 1.1 eq.). Causality Note: Adding the solid NIS in portions (e.g., 5-6 portions over 30-45 minutes) is crucial on a larger scale to control the reaction exotherm and prevent the formation of potential side products. c. After the complete addition of NIS, maintain the reaction mixture at 0-5 °C for an additional 1-2 hours.

3. Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. b. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product should have a lower Rf value than the starting material. c. The reaction is considered complete when the starting material is no longer detectable.

4. Quenching and Work-up: a. Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing a stirred solution of saturated aqueous sodium thiosulfate (2 L). Trustworthiness Note: This step is essential to quench any unreacted NIS and remove residual iodine, which can color the product. b. Stir the resulting slurry for 30 minutes. c. Transfer the mixture to a large separatory funnel and add Ethyl Acetate (2 L). d. Wash the organic layer sequentially with deionized water (2 x 1.5 L) and saturated brine (1.5 L). e. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

5. Purification and Isolation: a. The resulting crude solid is often of high purity. For further purification, create a slurry of the crude material in a minimal amount of cold ethyl acetate, stir for 30 minutes, and collect the solid by vacuum filtration. b. Wash the filter cake with a small amount of cold ethyl acetate to remove any soluble impurities. c. Dry the purified solid under high vacuum at 40-50 °C until a constant weight is achieved.

Typical Scale-Up Reaction Data
ParameterValue
Scale (Starting Material)100.0 g
Equivalents of NIS1.1 eq.
Solvent (DMF) Volume1.5 L
Reaction Temperature0-5 °C
Reaction Time2-3 hours
Typical Isolated Yield 165-175 g (90-95%)
Purity (by HPLC) >98%

Characterization and Quality Control

For preclinical use, rigorous characterization is mandatory to confirm the structure, identity, and purity of the synthesized compound.

Analysis Method Expected Result
¹H NMR (400 MHz, DMSO-d₆)δ 11.85 (s, 1H, NH), 7.85 (d, J=8.8 Hz, 1H), 7.55 (s, 1H), 6.60 (d, J=8.8 Hz, 1H), 3.80 (s, 3H, OCH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ 158.2, 148.5, 131.7, 129.4, 113.8, 112.9, 97.6, 55.4
Mass Spec. (ESI+) Expected m/z: 274.97 [M+H]⁺
HPLC Purity ≥ 98% (at 254 nm)
Appearance Off-white to light brown solid

Safety Precautions and Handling

Professional laboratory safety practices must be strictly followed. The primary chemical hazard in this synthesis is N-Iodosuccinimide.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]

  • Chemical Handling:

    • N-Iodosuccinimide (NIS): Harmful if swallowed.[15][16][17] Causes serious eye irritation and skin irritation.[15][16] May cause respiratory irritation.[15][16][17]

    • Handle NIS in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[15][17] Avoid generating dust during handling.[14][17]

    • Store NIS in a cool, dry, and dark place (2-8 °C), away from heat and incompatible materials like strong bases or oxidizing agents.[15][16] The container should be kept tightly closed.[16]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[15] Do not allow the product to enter drains.[14][17]

  • Emergency First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[13][14][15][17]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[14][17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15][17]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14][17]

References

  • Synquest Labs.
  • Apollo Scientific.
  • SAFETY D
  • A MATERIAL SAFETY DATA SHEET N-IODOSUCCINIMIDE 1.1 Product Identifiers.
  • CDH Fine Chemical.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
  • TargetMol. 6-Methoxy-1H-pyrrolo[2,3-b]pyridine.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Benchchem. Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodul
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
  • AstraZeneca Open Innov
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
  • Kinetics of Pyrrole Substitutions. The Iodination Reaction.
  • MySkinRecipes. 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields for 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine coupling

Technical Support Center: 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Coupling Ticket Subject: Improving Reaction Yields & Troubleshooting Cross-Coupling Failures Assigned Specialist: Senior Application Scientist, Process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Coupling

Ticket Subject: Improving Reaction Yields & Troubleshooting Cross-Coupling Failures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Profile

Before troubleshooting, you must understand the "personality" of your molecule. 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is not a standard aryl halide. It presents a dichotomy of reactivity driven by the 6-methoxy group and the 7-azaindole core.

  • The "Trap" (N7-Poisoning): The 6-methoxy group is a strong Electron Donating Group (EDG). By induction and resonance, it increases the electron density on the pyridine ring, making the N7 nitrogen significantly more basic than in unsubstituted 7-azaindole. This makes it a potent ligand that will displace phosphines from Palladium, killing your catalyst.

  • The "Leak" (Protodehalogenation): The electron-rich pyrrole ring facilitates the loss of iodine (reduction) over the desired oxidative addition, especially if the catalyst loading is low or the temperature is too high.

  • The "Competition" (N1 vs. C3): Without protection, the N1-proton is acidic (

    
    ). In basic Suzuki conditions, the deprotonated N1 competes as a nucleophile (N-arylation).
    

Module 1: Pre-Reaction Diagnostics (Decision Logic)

Do not proceed until you have selected a strategy based on your downstream needs.

ProtectionStrategy Start Start: 3-Iodo-6-OMe-7-azaindole Q1 Is N1 Protected? Start->Q1 Yes Yes (SEM, Boc, Ts) Q1->Yes Ideal No No (Free NH) Q1->No Risky MethodA Method A: Standard Suzuki (Pd(dppf)Cl2 / Aq. Base) Yes->MethodA MethodB Method B: Buchwald Pre-catalysts (XPhos Pd G3 / Anhydrous) No->MethodB Risk1 Risk: Deprotection Step (SEM = Formaldehyde) MethodA->Risk1 Risk2 Risk: Catalyst Poisoning Requires High Loading MethodB->Risk2

Figure 1: Strategic decision tree for selecting reaction conditions based on protecting group status.

Module 2: Critical Parameters & Optimization

Catalyst Selection (The "Hardware")
  • Standard (Protected Substrate): Pd(dppf)Cl2·DCM or Pd(PPh3)4.

    • Why: If N1 is protected (e.g., SEM), the steric bulk prevents N7 from binding effectively to the Pd center. The bidentate dppf ligand is robust.

  • Advanced (Unprotected Substrate): XPhos Pd G3 or AtaPhos Pd G3.

    • Why: You need a bulky, electron-rich biaryl phosphine ligand. The bulk prevents the Pd from coordinating to the substrate's N7 nitrogen. The electron richness facilitates oxidative addition into the C-I bond, which is electronically deactivated by the 6-OMe group.

Base & Solvent (The "Environment")[1]
  • The Solvent Trap: Avoid pure DMF if possible. While it dissolves the substrate, it decomposes at high temps to produce dimethylamine, which can react with the iodine site.

    • Recommendation:Dioxane:Water (4:1) or n-Butanol .

  • The Base Trap: Strong bases (e.g., KOtBu) promote de-iodination (protodehalogenation).

    • Recommendation: Use K3PO4 (anhydrous) or Na2CO3 (aqueous).

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately, and I recover the starting material. What happened?

  • Diagnosis: Catalyst Poisoning ("The N7 Death Grip").

  • Mechanism: The basic N7 nitrogen (boosted by the 6-OMe) displaced your ligands, forming an inactive [Pd(Substrate)2Cl2] complex.

  • Fix:

    • Switch to a bulky ligand catalyst (XPhos Pd G3).

    • Increase catalyst loading to 5-10 mol%.

    • Protect the N1 position with SEM or Boc; the steric bulk of the protecting group often shields the N7 position.

Q2: I see the product, but 40% of my mass is the de-iodinated starting material (6-methoxy-7-azaindole).

  • Diagnosis: Protodehalogenation.

  • Mechanism: The Pd-Ar intermediate reduced instead of coupling. This happens when the transmetallation step (reaction with boronic acid) is too slow.

  • Fix:

    • Lower the temperature: Try 80°C instead of 100°C.

    • Increase Boronic Acid: Use 1.5–2.0 equivalents to force transmetallation.

    • Remove Hydride Sources: Ensure solvents are anhydrous and free of peroxides. Avoid Ethanol/Isopropanol.

Q3: I am getting N-arylation instead of C-C coupling.

  • Diagnosis: Competitive Nucleophilicity.

  • Context: Only happens with free NH substrates.

  • Fix: Use a weaker base (e.g., Sodium Bicarbonate) or switch to a solvent system that suppresses N-ionization (e.g., Toluene/Water). Alternatively, protect the nitrogen .

Module 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Best for scale-up and reliability.

  • Substrate: 1-(SEM)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv).

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Procedure:

    • Degas solvents with Nitrogen sparging for 15 mins (Critical).

    • Mix solids in a vial. Add solvents.[1][2]

    • Heat to 90°C for 4–16 hours.

    • Note: SEM deprotection will require TFA or TBAF/en later.

Protocol B: The "Direct Route" (Unprotected Substrate)

Best for rapid analog synthesis (Medicinal Chemistry).

  • Substrate: 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Coupling Partner: Aryl Boronic Pinacol Ester (1.5 equiv).

  • Catalyst: XPhos Pd G3 (0.05 – 0.10 equiv).

  • Base: K3PO4 (3.0 equiv, finely ground solid).

  • Solvent: n-Butanol:Water (5:1) or Toluene:Water (10:1).

  • Procedure:

    • Seal in a microwave vial.

    • Heat at 100°C (oil bath) or 110°C (microwave) for 1 hour.

    • Why XPhos? The ligand forms a "roof" over the Pd, preventing the N7 nitrogen from binding.

Data Summary: Conditions vs. Yield

ParameterStandard Condition (Fail)Optimized Condition (Success)
Catalyst Pd(PPh3)4XPhos Pd G3 or Pd(dppf)Cl2
Ligand Interaction Displaced by N7Bulky (Steric Shield)
Base KOtBu (Strong)K3PO4 / K2CO3 (Mild)
Solvent DMF (Decomp risk)Dioxane/H2O or Butanol
Typical Yield 15-30% (De-iodination)75-92%

References

  • Liebeskind, L. S., et al. (2025). Synthesis and Reactivity of 7-Azaindoles. ResearchGate.

  • Verhoest, P. R., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - NIH.

  • Frontier, A. (2026).[3] Tips & Tricks: Protecting Groups. University of Rochester.

  • Catalysts.com . (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.

  • Makarov, V. A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.

Sources

Optimization

Technical Support Center: Purification of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for the purification of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related 7-azaindole derivatives. Here, we address common challenges encountered during purification by column chromatography through a series of practical troubleshooting questions and in-depth FAQs. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them.

Troubleshooting Guide: Common Issues & Solutions

This section tackles specific problems you might face during the column chromatography of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Q1: My compound is streaking badly on the silica TLC plate and column. What is causing this and how can I fix it?

Answer:

Streaking, or tailing, is the most frequently encountered issue when purifying nitrogen-containing heterocycles like 7-azaindoles on standard silica gel.[1][2]

  • Causality: The root cause is a strong, non-ideal interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol (Si-O-H) groups on the surface of the silica gel.[2][3] This interaction is a form of strong adsorption that is not easily disrupted by the mobile phase, causing molecules to elute slowly and in a diffuse band, which appears as a streak.

  • Solution: The most effective strategy is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[1][2]

    • Add Triethylamine (TEA): Incorporating a small amount of triethylamine (typically 0.5-2% v/v) into your eluent is a standard and highly effective practice.[2][4] The TEA is a stronger base than your compound and will preferentially bind to the acidic silanol groups, effectively "masking" them.[5][6][7] This allows your 7-azaindole derivative to elute based on polarity with minimal unwanted interaction, resulting in sharper bands and symmetrical peaks.

    • Use Ammonia in Methanol: An alternative is to use a pre-mixed solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) as part of your polar solvent system (e.g., in a DCM/MeOH mobile phase).[8][9] This also serves to basify the system and improve peak shape.[9]

Experimental Protocol: TLC Analysis with a Basic Modifier

  • Prepare two identical TLC developing chambers.

  • In Chamber A, place your standard eluent (e.g., 50% Ethyl Acetate in Hexane).

  • In Chamber B, place the same eluent but add 1% triethylamine (e.g., for 10 mL of eluent, add 100 µL of TEA).

  • Spot your crude reaction mixture on two separate TLC plates.

  • Develop one plate in each chamber.

  • Compare the results. You should observe a significant reduction in streaking and a slightly higher Rf value for your compound on the plate from Chamber B.

Q2: I'm getting poor separation between my desired product and a closely related impurity. How can I improve the resolution?

Answer:

Achieving good separation (resolution) is fundamental to successful chromatography.[10] When peaks are overlapping, a systematic optimization of the mobile phase is required.

  • Causality: Poor separation occurs when the mobile phase does not sufficiently differentiate between the affinities of the product and the impurity for the stationary phase. They travel at very similar speeds down the column.

  • Solutions:

    • Optimize Solvent Polarity: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on the TLC plate.[4] If the spots are too high (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.[1]

    • Change Solvent Selectivity: If simply adjusting the polarity of a two-solvent system (like Ethyl Acetate/Hexane) doesn't work, switch to a different solvent system entirely.[1] Different solvents interact with compounds in unique ways. For example, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system can dramatically alter the relative separation of compounds.[8]

    • Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation.[10] This involves starting with a less polar mobile phase and gradually increasing its polarity during the column run.[10] This technique sharpens the peaks of later-eluting compounds and can resolve components that co-elute under isocratic conditions.[10]

Data Presentation: Solvent System Selection Table

Solvent System (v/v)PolarityTarget Rf RangeComments
Ethyl Acetate / HexaneLow to Medium0.2 - 0.4A standard starting point for many organic compounds.[8]
Dichloromethane / MethanolMedium to High0.2 - 0.4Excellent for more polar compounds like many heterocycles.[8]
Acetone / HexaneMedium0.2 - 0.4Offers different selectivity compared to ethyl acetate systems.
Add 0.5-2% TEA to any systemVariesVariesCrucial for basic compounds to prevent tailing.[2][4] The addition of TEA will generally increase Rf values.[4]
Q3: My compound seems to be decomposing on the column, leading to low recovery. What should I do?

Answer:

Compound stability on silica gel is a critical factor that is often overlooked. The acidic nature of silica can catalyze the degradation of sensitive molecules.[2][11]

  • Causality: 3-Iodo-7-azaindole derivatives can be sensitive. The C-I bond can be labile, and the pyrrole ring can be susceptible to acid-catalyzed decomposition. Prolonged contact with the acidic silica surface can lead to the loss of your product.[11]

  • Solutions:

    • Test for Stability: Before running a large-scale column, perform a simple 2D TLC stability test. Spot your compound on a TLC plate, run it in one direction, let the plate dry completely, and then turn it 90 degrees and run it again in the same solvent. If you see spots that are not on the diagonal, it indicates decomposition on the silica.[3][11]

    • Deactivate the Silica: As with preventing streaking, adding triethylamine to the mobile phase neutralizes the acidic sites and can significantly reduce on-column decomposition.[4]

    • Use an Alternative Stationary Phase: If decomposition persists, switch to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[1][4] Reversed-phase (C18) chromatography is another powerful option for polar compounds.[1]

    • Work Quickly: Minimize the time your compound spends on the column. Using flash chromatography with applied pressure, rather than gravity chromatography, will speed up the process and reduce contact time with the silica.[10]

Visualization: Troubleshooting Workflow

G start Problem Observed streaking Streaking / Tailing start->streaking poor_sep Poor Separation start->poor_sep low_recovery Low Recovery start->low_recovery sol_tea Add 0.5-2% TEA to Mobile Phase streaking->sol_tea Cause: Acidic Silica sol_alt_stat Use Alternative Stationary Phase (Alumina, C18) streaking->sol_alt_stat If TEA fails sol_optimize_rf Optimize Solvent System for Rf (0.2 - 0.4) poor_sep->sol_optimize_rf Cause: Wrong Polarity sol_stability Perform 2D TLC Stability Test low_recovery->sol_stability Cause: Decomposition? sol_flash Use Flash Chromatography (Reduce Time) sol_tea->sol_flash sol_change_solvent Change Solvent Selectivity (e.g., EtOAc/Hex -> DCM/MeOH) sol_optimize_rf->sol_change_solvent If still poor sol_gradient Use Gradient Elution sol_change_solvent->sol_gradient For complex mixtures sol_stability->sol_tea If unstable sol_stability->sol_alt_stat If very unstable G crude Crude Product tlc 1. TLC Analysis (Optimize Solvents + TEA) crude->tlc column_prep 2. Column Packing (Slurry Pack Silica) tlc->column_prep loading 3. Sample Loading (Dry Load Recommended) column_prep->loading elution 4. Elution (Isocratic or Gradient) loading->elution fractions 5. Collect Fractions elution->fractions analysis 6. Analyze Fractions (TLC) fractions->analysis combine 7. Combine Pure Fractions & Evaporate analysis->combine product Pure Product combine->product

Sources

Troubleshooting

recrystallization solvents for purifying 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for the purification of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful recrystallization of this and structurally related azaindole compounds.

Introduction to Purifying Azaindoles

3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a member of the azaindole family, a class of heterocyclic compounds prevalent in many pharmaceutically important molecules.[1] The purification of these compounds is a critical step in their synthesis and application. Recrystallization is a powerful technique for this purpose, offering the potential for high purity. However, azaindoles, particularly those with functionalities like halogens and methoxy groups, can present unique challenges during crystallization.[2] This guide will walk you through a logical, step-by-step approach to developing a robust recrystallization protocol and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to finding a suitable recrystallization solvent for 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine?

A1: The initial step is to perform solubility tests with a small amount of your crude product.[3] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[4] Given the structure of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, which has both polar (N-H, methoxy) and non-polar (iodophenyl) characteristics, a range of solvents from polar to non-polar should be screened. Start with common laboratory solvents as listed in the table below.

Q2: My compound is not crystallizing, even after the solution has cooled. What should I do?

A2: This is a common issue that may be due to supersaturation or the use of too much solvent.[5][6] First, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution; the microscopic scratches on the glass can provide nucleation sites.[3] If that fails, adding a "seed crystal" of the pure compound can initiate crystallization.[7] If you have used too much solvent, you will need to reduce the solvent volume by evaporation and then attempt to cool the solution again.[6]

Q3: The compound is "oiling out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound precipitates from the solution above its melting point or when the solution is highly supersaturated.[5] To resolve this, add a small amount of additional hot solvent to redissolve the oil, and then allow the solution to cool more slowly.[6][7] Slower cooling can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature. Using a more dilute solution from the start can also prevent oiling out.[4]

Q4: After recrystallization, my yield is very low. What are the likely causes?

A4: Low recovery is often due to using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[3][7] Another possibility is premature crystallization during hot filtration if the solution cools too quickly. To remedy this, use the minimum amount of hot solvent necessary to dissolve the compound and ensure your filtration apparatus is pre-heated.[5] Rinsing the collected crystals with a minimal amount of ice-cold solvent is also crucial to avoid redissolving the product.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the recrystallization of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Problem Potential Cause Troubleshooting Steps
No Crystals Form 1. Too much solvent used.[6]2. Solution is supersaturated.[3]3. Cooling is too rapid.1. Evaporate some of the solvent and re-cool.2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[7]3. Allow the solution to cool slowly at room temperature before moving to an ice bath.
Compound Oils Out 1. Solution is too concentrated.[5]2. Cooling is too rapid.3. Presence of impurities.[6]1. Add more hot solvent to dissolve the oil, then cool slowly.[7]2. Consider using a different solvent system with slightly higher solubility at room temperature.3. If impurities are suspected, a pre-purification step like a quick filtration through a plug of silica may be necessary.[7]
Poor Recovery 1. Excessive solvent used.[3]2. Premature crystallization during hot filtration.3. Rinsing with too much or warm solvent.[3]1. Use the minimum amount of hot solvent for dissolution.2. Use a heated funnel or add a small amount of extra hot solvent before filtration.[5]3. Rinse crystals with a minimal volume of ice-cold solvent.
Colored Impurities Remain 1. Impurities are not removed by the chosen solvent.1. Add a small amount of activated charcoal to the hot solution before filtration.[7] Be aware that charcoal can also adsorb some of your product.2. Consider a different recrystallization solvent or a multi-solvent system.

Solvent Selection for Recrystallization

The key to successful recrystallization is selecting the appropriate solvent. The following table lists common laboratory solvents that can be screened for the recrystallization of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. A mixed solvent system, often a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, can be effective.[7] Common mixed systems include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.

Solvent Boiling Point (°C) Polarity Comments
Ethanol 78PolarA generally good solvent for many organic compounds, including those with some polarity.[2]
Methanol 65PolarSimilar to ethanol, but more polar.
Ethyl Acetate 77MediumOften a good choice for compounds of intermediate polarity.[2]
Acetone 56MediumA versatile solvent, but its low boiling point can lead to rapid evaporation.[2]
Dichloromethane 40MediumA good solvent for many organic compounds, but its low boiling point requires careful handling.
Toluene 111Non-polarCan be effective for less polar compounds, and its high boiling point is advantageous.[2]
Hexane 69Non-polarTypically used as the "poor" solvent in a mixed solvent system with a more polar solvent.[2]
Water 100Very PolarGenerally, organic compounds have low solubility in water, but it can be a good "poor" solvent for polar compounds.[2]

Experimental Workflow for Solvent Selection

The following workflow provides a systematic approach to identifying a suitable recrystallization solvent system.

Caption: Workflow for Recrystallization Solvent Selection.

Detailed Experimental Protocol: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Biocyclopedia. (n.d.). Problems in recrystallization. Biocyclopedia.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester.
  • Unknown. (n.d.). Recrystallization.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. University of York.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine. Sigma-Aldrich.
  • ChemicalBook. (n.d.). 3-IODO-5-METHOXY-1H-PYRROLO[2,3-B]PYRIDINE. ChemicalBook.
  • PubMed. (n.d.). Organometallic methods for the synthesis and functionalization of azaindoles. PubMed.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine Cross-Coupling

Welcome to the technical support center for optimizing cross-coupling reactions with 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile scaffold. Here, we address common challenges and provide practical, field-proven solutions in a question-and-answer format.

Section 1: Troubleshooting Common Cross-Coupling Issues

This section addresses the most frequently encountered problems during the cross-coupling of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, providing causative explanations and actionable troubleshooting steps.

FAQ 1: Low to No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling with 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine and a boronic acid, but I am observing very low to no formation of the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield in Suzuki-Miyaura couplings involving electron-rich N-heterocycles like 7-azaindoles can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality.

  • Catalyst Deactivation: The unprotected N-H group of the pyrrolo[2,3-b]pyridine core can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] While some protocols for unprotected halo-7-azaindoles have been developed, N-protection is often a reliable strategy to prevent this issue.[2][3]

  • Inefficient Oxidative Addition: While the C-I bond is generally reactive, steric hindrance from the methoxy group at the 6-position and the pyrrole ring can influence the rate of oxidative addition. The choice of phosphine ligand is critical to facilitate this step.

  • Suboptimal Base and Solvent Combination: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4][5][6] The solubility and effectiveness of the base are highly dependent on the solvent system.[7][8] An inappropriate combination can lead to a sluggish or stalled reaction.

  • Reagent Degradation: Boronic acids can be prone to decomposition, especially if they are not stored properly. Similarly, palladium catalysts, particularly Pd₂(dba)₃, can degrade over time.[7] Phosphine ligands are susceptible to oxidation if not handled under an inert atmosphere.[7]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and promoting side reactions like homocoupling of the boronic acid.[7]

Troubleshooting Workflow:

Ligand_Selection cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira cluster_heck Heck Suzuki Suzuki-Miyaura XPhos SPhos RuPhos Buchwald Buchwald-Hartwig BrettPhos Josiphos Sonogashira Sonogashira PPh3 XPhos Heck Heck PPh3 dppf Aryl_Iodide 3-iodo-6-methoxy- 1H-pyrrolo[2,3-b]pyridine Aryl_Iodide->Suzuki Aryl_Iodide->Buchwald Aryl_Iodide->Sonogashira Aryl_Iodide->Heck

Caption: Ligand selection guide for various cross-coupling reactions.

Section 3: Experimental Protocols

The following protocols provide a starting point for optimizing your cross-coupling reactions. It is highly recommended to perform small-scale test reactions to screen different catalysts, ligands, bases, and solvents.

General Procedure for a Screening Suzuki-Miyaura Reaction

This protocol is designed for a small-scale reaction in a vial, suitable for screening multiple conditions in parallel.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and the desired boronic acid (1.2 eq) in the chosen solvent (e.g., Dioxane/H₂O 4:1).

    • Prepare separate stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%) in the same solvent.

  • Reaction Setup:

    • To a vial containing a stir bar, add the chosen base (e.g., K₃PO₄, 2.0 eq). [7] * Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the stock solution containing the aryl halide and boronic acid.

    • Add the palladium precatalyst solution followed by the ligand solution.

    • Seal the vial tightly.

  • Execution:

    • Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

  • Analysis:

    • After cooling to room temperature, take a small aliquot from the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

References

  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • PMC. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]

  • Scite.ai. (n.d.). Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry. [Link]

  • PubMed. (2006). Phosphorinanes as ligands for palladium-catalyzed cross-coupling chemistry. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • PMC. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • PMC. (n.d.). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3,2-d]pyrimidines as Microtubule Targeting Agents. [Link]

  • PMC. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • MDPI. (n.d.). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]

  • PubMed. (n.d.). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]

  • PubMed. (2006). Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • bepls. (2023). Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl) -. [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • ResearchGate. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

Sources

Troubleshooting

preventing oxidative degradation of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Introduction Welcome to the technical support guide for 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 2816913-61-6).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 2816913-61-6). This molecule is a key building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors.[1][2] Its unique 7-azaindole core structure, combined with the reactive C-3 iodo group, makes it highly valuable for cross-coupling reactions. However, the electron-rich nature of the pyrrolopyridine ring system and the presence of the iodo-substituent render the compound susceptible to oxidative degradation.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the causes of degradation and offers practical, validated protocols to ensure the stability and integrity of your compound throughout its lifecycle, from storage to experimental use.

Frequently Asked Questions (FAQs)

Q1: My vial of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine has developed a yellow or brownish tint. What's happening?

A1: Discoloration is a primary visual indicator of degradation. The pyrrolo[2,3-b]pyridine core is electron-rich and prone to oxidation when exposed to atmospheric oxygen and/or light. Oxidative processes can lead to the formation of colored impurities. One common degradation pathway for iodinated aromatic compounds involves the formation of molecular iodine (I₂), which has a characteristic yellow-brown color, through radical mechanisms.[3] Additionally, oxidation of the heterocyclic ring system itself can generate complex, colored polymeric byproducts.

It is crucial to visually inspect the material upon receipt and before each use. While a slight off-white or pale-yellow color might be acceptable depending on the supplier's specification, any significant change from the initial appearance warrants investigation.

Q2: How can I definitively confirm if my compound has degraded and what are the likely degradation products?

A2: Visual inspection is only a preliminary step. To confirm degradation, you must use quantitative analytical techniques. A validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is the industry standard.[4][5][6]

Analytical Confirmation Steps:

  • Establish a Baseline: Always run a freshly prepared solution from a new or properly stored reference standard to get a baseline chromatogram.

  • Analyze the Suspect Sample: Dissolve the suspect material using the same method and analyze it.

  • Interpret the Data: Look for these key indicators of degradation:

    • Decreased Main Peak Area: A quantifiable reduction in the peak area/height corresponding to the active pharmaceutical ingredient (API).

    • Appearance of New Peaks: The presence of new peaks, typically at different retention times, indicates the formation of impurities or degradants.

    • Peak Purity Analysis: If using a Photo Diode Array (PDA) detector, perform a peak purity analysis on the main API peak. A purity value below 0.995 suggests the presence of co-eluting impurities.[7]

Identifying Degradation Products: To identify the structure of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[4] For 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, likely oxidative degradation pathways include:

  • Deiodination: Loss of the iodine atom.

  • N-Oxidation: Oxidation at one of the nitrogen atoms in the pyridine or pyrrole ring.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

  • Ring Opening: More severe oxidation can lead to the cleavage of the heterocyclic ring structure.[8][9][10]

Q3: What are the absolute best-practice conditions for long-term storage?

A3: The key to preserving the integrity of this compound is to rigorously control its environment by eliminating exposure to oxygen, moisture, and light.

ParameterPoor Storage (High Risk)Good Storage (Acceptable)Best Practice (Recommended)
Atmosphere Standard screw-cap vial in ambient air.Vial sealed with paraffin film.Solid dispensed and sealed under inert gas (Argon or Nitrogen) in an amber glass vial with a PTFE-lined cap. [11]
Temperature Room Temperature (Ambient).Refrigerated (2-8 °C).Frozen (-20 °C or lower).
Light Clear glass vial on a lab bench.Stored in a cardboard box.Amber glass vial stored inside a light-blocking secondary container or in a dark freezer. [12]
Moisture Open to ambient humidity.Stored in a desiccator.Sealed under dry inert gas; vial stored in a desiccated environment. [7]

Causality: Lowering the temperature slows the kinetic rate of degradation reactions. An inert atmosphere removes oxygen, a key reactant in oxidation.[13][14] Amber glass and secondary containers prevent photolytic degradation, where light energy can initiate radical chain reactions.[5]

Q4: How should I handle the compound when weighing it and preparing solutions for my experiment?

A4: All manipulations of the solid compound and its solutions should be performed using air-free techniques to prevent exposure to oxygen and moisture.[15] The two most common and effective methods are using a glovebox or a Schlenk line.[11][12]

G cluster_prep Preparation cluster_handling Handling in Inert Atmosphere b Bring vial to Room Temperature in a desiccator c Transfer vial into Inert Atmosphere Chamber (Glovebox or Glove Bag) b->c Crucial Step d Open vial and weigh the required amount of solid c->d f Add the weighed solid to the reaction vessel d->f Transfer e Add degassed solvent to the reaction vessel e->f Dissolution g Seal the reaction vessel before removing from inert atmosphere f->g h Proceed with Reaction g->h Ready a Start: Receive/Store Compound (-20°C, Inert Gas, Dark) a->b Before Use

Q5: Can I use an antioxidant to stabilize my solutions? Which one should I choose?

A5: Yes, adding an antioxidant can be an effective strategy, especially for solutions that may be handled or stored for a period before use. However, the antioxidant must be chemically compatible with your downstream experimental conditions. Phenolic antioxidants are commonly used to stabilize organic compounds.[16][17]

Recommended Antioxidants for Consideration:

  • Butylated Hydroxytoluene (BHT): A common, sterically hindered phenol that is an effective radical scavenger.

  • Butylated Hydroxyanisole (BHA): Similar to BHT, often used in combination.

  • Hydroquinone: A very effective antioxidant, but can be redox-active and may interfere with certain reactions.

Self-Validating Protocol: Before adding an antioxidant to your primary experiment, you must validate its compatibility.

  • Prepare a solution of your compound in the chosen solvent with the antioxidant (e.g., 0.01-0.1% w/v).

  • Prepare a control solution without the antioxidant.

  • Run your intended reaction with both solutions.

  • Analyze the outcomes by HPLC/LC-MS to ensure the antioxidant does not form adducts with your compound, interfere with catalysis, or generate unwanted byproducts.

Troubleshooting Guides & Protocols

Protocol 1: Degassing Solvents using the Freeze-Pump-Thaw Method

This is the most rigorous method for removing dissolved oxygen from solvents, which is critical for preventing degradation in solution.[15]

Materials:

  • Schlenk flask or a robust flask with a high-vacuum stopcock.

  • High-vacuum line.

  • Liquid nitrogen.

  • Warm water bath.

Procedure:

  • Fill: Add the solvent to the Schlenk flask, filling it to no more than half its volume.

  • Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to the vacuum line and evacuate the headspace for 3-5 minutes. You are removing the air from above the frozen solvent.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen and thaw the solvent in a warm water bath. You may hear gas bubbles escaping from the liquid as it thaws; this is the dissolved gas coming out of solution.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).[13]

  • Backfill: After the final thaw, backfill the flask with an inert gas like Argon or Nitrogen before use.

Protocol 2: Forced Degradation Study for Method Validation

To ensure your analytical method can detect potential degradants, you should perform a forced degradation study. This involves intentionally stressing the compound under various conditions.[4][6]

Objective: To generate degradation products and confirm they are resolved from the main API peak in your HPLC method. Aim for 5-20% degradation of the main peak.

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve compound in 0.1 M HCl. Heat at 60 °C for 2-8 hours. Neutralize before injection.Not primary pathway, but can cause hydrolysis of methoxy group or ring protonation.
Base Hydrolysis Dissolve compound in 0.1 M NaOH. Heat at 60 °C for 2-8 hours. Neutralize before injection.Saponification of functional groups if present; not typically oxidative.
Oxidation Dissolve compound in a solution of 3% H₂O₂. Keep at room temperature for 1-24 hours.Primary pathway. Generates N-oxides, hydroxylation, deiodination.[8][9][10]
Thermal Store solid compound in an oven at 80 °C for 24-48 hours.Can accelerate slow oxidative processes if air is present.
Photolytic Expose a solution of the compound to a calibrated light source (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[4]Light can initiate radical-based oxidation and deiodination.

Analysis: Analyze all stressed samples by your HPLC-PDA method and by LC-MS to identify and characterize the resulting degradation products.

G cluster_stressors Oxidative Stressors cluster_products Potential Degradation Products compound {3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | C₉H₇IN₂O} deiodinated De-iodinated Analog compound->deiodinated n_oxide N-Oxide compound->n_oxide hydroxylated Hydroxylated Analog compound->hydroxylated polymeric Colored Polymers compound->polymeric O2 O₂ (Atmospheric Oxygen) O2->compound Light Light (hv) Light->compound Radicals •OH, O₂⁻ (Radicals) Radicals->compound

References

  • Wikipedia. Air-free technique. [Link]

  • Neilson, R. H. The Manipulation of Air-Sensitive Compounds. [Link]

  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • ResolveMass Laboratories Inc. How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • Hou, M., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. Chinese Chemical Letters, 34(4), 107723. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

  • Rao, B. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 753-765. [Link]

  • Hou, M., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Chinese Chemical Letters, 34(4), 107723. [Link]

  • Mace, A., et al. (2023). A practical guide to forced degradation and stability studies for drug substances. Drug Discovery Today. [Link]

  • Schulz, M., et al. (2022). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science & Technology, 56(23), 16965-16976. [Link]

  • Lofrano, G., et al. (2015). Iodinated contrast media electro-degradation: process performance and degradation pathways. Science of The Total Environment, 505, 962-971. [Link]

  • Baertschi, S. W., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 42(10), 34-41. [Link]

  • ResearchGate. (2022). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. [Link]

  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Tamura, Y., & Yoshimoto, Y. (1980). Aromatization of cyclohexenone derivatives. I. Iodine in refluxing methanol. Chemical & Pharmaceutical Bulletin, 28(7), 2145-2151. [Link]

  • MDPI. (2022). Comparison of Antioxidants to Increase the Oxidation Stability of Pyrolysis Oils of Three Plastics Using Iodine Value. [Link]

  • PubMed. (2000). [Antioxidant activity of oxygen-containing aromatic compounds]. [Link]

  • MySkinRecipes. 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20956-20966. [Link]

  • INDOFINE Chemical Company. Safety Data Sheet. [Link]

  • ResearchGate. (2021). Antioxidant Effective Aromatic Compounds. [Link]

  • Chen, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(21), 5038. [Link]

  • Thomasnet. (2023). Important Safety Tips for Shipping Sensitive Materials. [Link]

  • Airpharm Logistics. (2024). Innovative solutions for transporting sensitive chemicals. [Link]

  • ZENDEQ. (2024). Chemical Shipping Guide. [Link]

  • Reddit. (2020). Shipping air sensitive samples. [Link]

  • KGRN. (2024). Requirements & Guidelines For Shipping Chemicals and Plastics. [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • ResearchGate. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • Liu, Y., et al. (2023). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169623. [Link]

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Optimization

thermal stability and storage conditions for 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical resource guide for 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (7-azaindole scaffold). This document provides in-depth guidance on the thermal stability, optimal storage conditions, and handling o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource guide for 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (7-azaindole scaffold). This document provides in-depth guidance on the thermal stability, optimal storage conditions, and handling of this key synthetic intermediate. As a crucial building block in drug discovery programs, particularly in the development of kinase inhibitors, ensuring its integrity is paramount for reproducible and successful experimental outcomes.[1][2][3] This guide is structured to address the common questions and challenges faced by researchers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine?

The optimal storage conditions are critical for maintaining the compound's purity and reactivity. While specific, long-term stability studies on this exact molecule are not publicly available, we can establish best practices based on its chemical structure and data from closely related analogs.

Core Recommendation: The compound should be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) and protected from light .

Causality:

  • Temperature: Reduced temperatures slow down potential degradation reactions. While some similar, non-iodinated compounds may be stored at room temperature, the presence of the iodo-substituent increases susceptibility to degradation. A close analog, 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, is recommended for storage at temperatures below 5°C.[4] Another related methoxy-pyrrolopyridine is stored at 4°C.[5]

  • Inert Atmosphere: The pyrrolo[2,3-b]pyridine core can be susceptible to oxidation. More importantly, iodinated aromatic compounds can undergo slow decomposition, which can be accelerated by oxygen. Storing under an inert gas like argon or nitrogen displaces oxygen and moisture, minimizing these degradation pathways.

  • Light Protection: The Carbon-Iodine bond can be labile, particularly when exposed to UV light. Photodegradation can lead to de-iodination or the formation of radical species, causing discoloration and the formation of impurities. Therefore, using an amber or opaque vial is mandatory.

Data Summary: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows kinetic degradation. Based on analogs.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and moisture-driven hydrolysis.
Container Tightly-sealed amber glass vialPrevents light exposure and moisture ingress.
Form SolidStoring as a solid is preferred over solutions for long-term stability.
Q2: How sensitive is this compound to air and moisture?

High sensitivity should be assumed. The N-H group of the pyrrole ring has acidic character and the pyridine nitrogen is basic, making the molecule susceptible to interactions with atmospheric components.

  • Moisture: Can lead to hydration and potentially facilitate hydrolytic degradation over long periods, especially if acidic or basic impurities are present.

  • Air (Oxygen): The electron-rich pyrrolopyridine ring system can be susceptible to slow oxidation, often presenting as a gradual darkening of the material.

Therefore, it is critical to handle the compound swiftly, minimize its exposure to the open atmosphere, and always flush the container with inert gas before sealing for storage.

Q3: What are the visual signs of compound decomposition?

A pure sample of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is typically a white to off-white or light yellow solid.[6] Any significant deviation from this appearance warrants investigation.

  • Color Change: The most common sign of degradation is a change in color to yellow, brown, or even purple. This often indicates the formation of elemental iodine (I₂) or other chromophoric impurities resulting from oxidation or de-iodination.

  • Change in Physical State: Clumping or melting of the solid at its storage temperature could indicate the absorption of moisture or the formation of low-melting-point impurities.

If you observe any of these changes, it is crucial to re-analyze the compound's purity before use.

Q4: What is the thermal stability profile and what happens upon decomposition?

While a specific melting point or decomposition temperature for this exact compound is not consistently published, related 3-iodo-azaindole compounds have melting points in the range of 202-206°C.[6] It is expected to be stable at room temperature for short periods but will likely decompose upon strong heating.

In the event of a fire or extreme heating, hazardous decomposition products can be emitted. These may include:

  • Nitrogen oxides (NOx)[7]

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[7]

  • Hydrogen iodide (HI)

Troubleshooting Guide

Problem: My reaction is giving inconsistent yields or generating unexpected byproducts.

Possible Cause: The starting material, 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, may have degraded. This is especially likely if the compound was stored improperly or is from an older batch. The primary degradation pathway is often de-iodination, leading to the formation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Solution Workflow:

  • Assess Purity: Before proceeding, verify the purity of your starting material. See Protocol 1 for a recommended method using HPLC or LC-MS.

  • Compare Lots: If you have a new batch, run a small-scale control reaction with it to compare against the suspect batch.

  • Review Storage: Confirm that the compound has been stored according to the recommendations (2-8°C, inert atmosphere, dark). If not, it is best to procure a fresh supply.

Problem: The solid material has turned dark brown.

Possible Cause: This indicates significant degradation, likely oxidation and/or release of free iodine.

Solution:

  • Do Not Use: It is highly inadvisable to use the material for reactions where stoichiometry is critical, such as cross-coupling reactions. The actual concentration of the desired compound is unknown, and the impurities may interfere with catalysis.

  • Attempted Purification (Not Recommended for Routine Use): For non-GMP applications where material is scarce, purification by column chromatography may be possible. However, this is inefficient and may not remove all problematic impurities.

  • Procure Fresh Material: The most reliable solution is to dispose of the degraded material according to your institution's safety guidelines and use a fresh, verified lot.

Visualized Workflows and Structures

cluster_structure Chemical Structure struct_node A Receive Compound B Visually Inspect (Color, Form) A->B C Is Appearance OK? B->C D Quarantine & Test Purity (See Protocol 1) C->D No E Transfer to Pre-dried Amber Vial C->E Yes F Weigh for Immediate Use E->F G Backfill Vial with Inert Gas (Ar/N2) E->G J Proceed to Experiment F->J H Seal Tightly G->H I Store at 2-8°C, Protected from Light H->I

Caption: Recommended workflow for receiving and storing the compound.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-MS

This protocol allows for the verification of compound identity and purity, and the detection of common degradants.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

    • Dissolve in 1.0 mL of a suitable solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~50 µg/mL with the mobile phase.

  • Instrumentation (Typical Conditions):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • UV Detection: 254 nm.

    • MS Detection: Electrospray Ionization (ESI) in positive mode. Look for the [M+H]⁺ ion (Expected m/z ≈ 274.97).

  • Analysis:

    • The primary peak should correspond to the expected retention time and mass of the target compound.

    • Look for a potential secondary peak with an m/z corresponding to the de-iodinated product (6-methoxy-1H-pyrrolo[2,3-b]pyridine, [M+H]⁺ ≈ 149.07).

    • Purity is calculated based on the peak area percentage from the UV chromatogram. For use in sensitive applications, purity should be >95%.

Protocol 2: Preparation of Stock Solutions

For experimental use, it is often necessary to prepare a concentrated stock solution.

  • Pre-analysis: Ensure the solid material has been qualified for purity (See Protocol 1).

  • Solvent Selection: Use a dry, high-purity solvent. Anhydrous DMSO or DMF are common choices for creating high-concentration stocks.

  • Procedure:

    • Allow the vial of the solid compound to warm to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of solid in a fume hood.

    • Add the anhydrous solvent to the desired final concentration (e.g., 10 mM or 50 mM).

    • Vortex or sonicate gently until fully dissolved.

  • Storage of Solutions:

    • Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

    • Even in solution, the compound can degrade. It is not recommended to store solutions for longer than 1-3 months without re-qualification.

References

  • Advanced ChemBlocks. 3-iodo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. [Link]

  • INDOFINE Chemical Company. 5-AZAINDOLE Safety Data Sheet. [Link]

  • Lo, Y. C., et al. (2023). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 28(15), 5786. [Link]

  • Norman, M. H., et al. (2012). Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors. Journal of medicinal chemistry, 55(12), 5833–5848. [Link]

  • Goedken, E. R., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Caspers, N., et al. (2012). Structure-based discovery of C-2 substituted imidazo-pyrrolopyridine JAK1 inhibitors with improved selectivity over JAK2. Bioorganic & medicinal chemistry letters, 22(24), 7627–7633. [Link]

  • Rebouças, J. S., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Antioxidants, 10(12), 1958. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particular...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating molecular structure. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole derivative of interest in medicinal chemistry. By comparing its spectral features to those of the parent 7-azaindole and a closely related analogue, 3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, this guide offers a framework for the structural verification and characterization of this class of compounds.

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, core is a prevalent scaffold in numerous biologically active molecules.[1] The introduction of iodo and methoxy substituents at the 3- and 6-positions, respectively, significantly influences the electron distribution within the bicyclic system, leading to characteristic shifts in the proton resonances. A thorough analysis of these shifts, along with the spin-spin coupling patterns, provides unambiguous confirmation of the compound's structure.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible 1H NMR spectra. The following steps outline a typical experimental workflow for the analysis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. Deuterated dimethyl sulfoxide (DMSO-d6) can be used as an alternative if solubility in CDCl3 is limited. The choice of solvent can influence the chemical shifts of N-H protons due to varying degrees of hydrogen bonding.

  • Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for a standard 400 or 500 MHz NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Field Strength: A higher magnetic field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns in aromatic systems.

  • Acquisition Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Temperature: Spectra are typically recorded at room temperature (298 K).

Predicted 1H NMR Spectrum of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Key Structural Features and Expected Proton Signals:

The structure of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine presents five distinct proton signals: one N-H proton, one proton on the pyrrole ring (H2), two protons on the pyridine ring (H4 and H5), and the protons of the methoxy group.

G A Obtain 1H NMR Spectrum B Identify Solvent and TMS Signals A->B C Integrate All Signals B->C D Identify Broad N-H Signal (~8.4 ppm) C->D E Identify Sharp Singlet of OCH3 (~3.9 ppm, 3H) C->E F Analyze Aromatic Region (6.5-8.0 ppm) C->F J Confirm Structure D->J E->J G Identify Singlet for H2 (~7.6 ppm, 1H) F->G H Identify Two Doublets for H4 and H5 F->H G->J I Assign H4 and H5 based on Chemical Shift and Coupling Constant H->I I->J

Figure 2: Workflow for 1H NMR spectral interpretation.

Conclusion

The 1H NMR spectral analysis of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine provides a clear and detailed picture of its molecular structure. By understanding the fundamental chemical shifts of the parent 7-azaindole ring system and the predictable electronic effects of the iodo and methoxy substituents, researchers can confidently assign each proton signal and confirm the identity of the compound. The comparison with the closely related 3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine further strengthens the analysis. This guide provides a robust framework for the spectral interpretation of this and other substituted 7-azaindole derivatives, a critical step in the advancement of drug discovery and development programs.

References

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

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Comparative

A Comparative Guide to the Reactivity of 3-iodo-7-azaindole and 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Introduction In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure."[1] Its structural resemblance to indole and purine allows it to f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure."[1] Its structural resemblance to indole and purine allows it to function as a versatile bioisostere, leading to its incorporation into a multitude of kinase inhibitors and other therapeutic agents.[2] The functionalization of this core, particularly at the C-3 position, is a cornerstone of drug discovery programs. Among the various precursors, 3-iodo-7-azaindole and its substituted analogs are pivotal intermediates, prized for their susceptibility to a wide array of palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: the parent 3-iodo-7-azaindole and its electronically modified counterpart, 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine . We will dissect their performance in cornerstone C-C and C-N bond-forming reactions, supported by experimental data and mechanistic insights. The central question we address is: How does the introduction of an electron-donating methoxy group at the 6-position of the pyridine ring influence the reactivity of the C3-iodo bond? This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.

Structural and Electronic Considerations: A Tale of Two Substrates

At first glance, the two molecules are structurally analogous. The defining difference is the methoxy (-OCH₃) substituent on the pyridine ring of 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This seemingly minor alteration has profound electronic consequences that dictate the reactivity of the entire molecule.

  • 3-iodo-7-azaindole: This is the baseline scaffold. The pyridine nitrogen atom acts as an electron sink, reducing the overall electron density of the bicyclic system compared to indole.

  • 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine: The methoxy group is a classic example of a substituent with opposing electronic effects. It is electron-withdrawing through induction (-I effect) but strongly electron-donating through resonance (+R or +M effect). In aromatic systems, the resonance effect typically dominates, pushing electron density into the pyridine ring.

This increased electron density in the 6-methoxy derivative is predicted to impact the rate-determining step of many palladium-catalyzed cross-coupling reactions: oxidative addition . For the C-I bond to be activated, it must oxidatively add to a Pd(0) complex. A more electron-rich aromatic system can slow this step, as the palladium catalyst preferentially reacts with electron-deficient aryl halides. Therefore, we can hypothesize that 3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine may exhibit attenuated reactivity compared to its unsubstituted counterpart under identical conditions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

We will now examine the performance of these two substrates in three of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond between an organohalide and a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[3] Its tolerance for a vast array of functional groups makes it indispensable in complex molecule synthesis.

Experimental Observations:

Studies on various substituted 7-azaindoles provide a clear picture of their reactivity. For the parent 3-iodo-7-azaindole, Suzuki couplings proceed efficiently under standard conditions. For instance, coupling with arylboronic acids using catalysts like Pd₂(dba)₃/SPhos or Pd(PPh₃)₄ gives excellent yields, often exceeding 80-90%.[4][5]

While direct, side-by-side comparative kinetic data for our two specific molecules is scarce in the literature, we can infer the reactivity of the 6-methoxy derivative from established principles and related examples. The electron-donating nature of the methoxy group increases the electron density at the C3-I bond, which is expected to decrease the rate of oxidative addition. However, for highly reactive C-I bonds, this effect may not be prohibitive, and high yields can still be achieved, sometimes requiring slightly more forcing conditions (e.g., higher temperature or longer reaction times) compared to the unsubstituted analog. A study on the synthesis of 3,6-diaryl 7-azaindoles noted that electron-donating groups on the aryl boronic acid partner led to higher yields, demonstrating the sensitivity of the reaction to the electronic nature of both coupling partners.[4]

Data Summary: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
3-iodo-7-azaindolePhenylboronic acidPd₂(dba)₃, SPhos, Cs₂CO₃Toluene/Ethanol, 60 °C85%[4]
3-iodo-7-azaindole5-Indoleboronic acidXPhos Pd G2 (P2)Dioxane/H₂O, 100 °C95%[3]
3-iodo-6-chloro-7-azaindolep-Methoxyphenyl-boronic acidPd₂(dba)₃, SPhos, Cs₂CO₃Toluene/Ethanol, 60 °C93%[4]
3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine3-Fluoro-4-methoxy-phenylboronic acidPd(PPh₃)₂Cl₂DMF, 70-110 °CN/A[6]

Note: Data for the 6-methoxy iodo- derivative is inferred from a related bromo analog found in patent literature, where specific yields were not provided.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vial, add the 3-iodo-7-azaindole derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol).

  • Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir until starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup Reagents 1. Combine Reactants: - 3-Iodo-azaindole - Boronic Acid - Base (e.g., K₃PO₄) Catalyst 2. Add Catalyst System: - Pd Precatalyst - Ligand Reagents->Catalyst Inert 3. Purge with N₂/Ar Catalyst->Inert Solvent 4. Add Degassed Solvent Inert->Solvent Heat 5. Heat (60-110 °C) Solvent->Heat Workup 6. Aqueous Workup (EtOAc/H₂O) Heat->Workup Purify 7. Purify (Chromatography) Workup->Purify Product Final Product: 3-Aryl-azaindole Purify->Product Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup Reactants 1. Combine Substrate & CuI Inert 2. Purge with N₂/Ar Reactants->Inert Addition 3. Add Solvent, Alkyne, Base, & Pd Catalyst Inert->Addition Stir 4. Stir (RT - 80 °C) Addition->Stir Filter 5. Filter through Celite Stir->Filter Workup 6. Workup & Concentrate Filter->Workup Purify 7. Purify Workup->Purify Product Final Product: 3-Alkynyl-azaindole Purify->Product Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup Catalyst 1. Combine Catalyst, Ligand, & Base Combine 3. Combine under N₂/Ar Catalyst->Combine Solution 2. Prepare Substrate/ Amine Solution Solution->Combine Heat 4. Heat (80-120 °C) Combine->Heat Workup 5. Aqueous Workup Heat->Workup Purify 6. Purify Workup->Purify Product Final Product: 3-Amino-azaindole Purify->Product Mechanism node1 C-I Bond ts1 [Transition State]‡ node1->ts1 Faster (k₁) pd1 Pd(0)L₂ pd1->ts1 product1 Pd(II) Complex (Oxidative Addition Product) ts1->product1 node2 C-I Bond ts2 [Transition State]‡ node2->ts2 Slower (k₂) pd2 Pd(0)L₂ pd2->ts2 product2 Pd(II) Complex (Oxidative Addition Product) ts2->product2 caption Relative Rates of Oxidative Addition (k₁ > k₂)

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3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
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Reactant of Route 2
3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
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